2,4-Dichloro-5-fluorobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAZGVVUQUTRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378843 | |
| Record name | 2,4-Dichloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-27-3 | |
| Record name | 1-(Bromomethyl)-2,4-dichloro-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-27-3 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4-Dichloro-5-fluorobenzyl bromide: A Key Intermediate in Modern Drug Discovery
CAS Number: 261763-27-3
This technical guide provides an in-depth overview of 2,4-Dichloro-5-fluorobenzyl bromide, a crucial building block for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and significant applications, particularly in the synthesis of targeted therapies such as kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted aromatic halide. The presence of chlorine and fluorine atoms on the benzene ring, combined with the reactive benzyl bromide moiety, makes it a versatile intermediate in organic synthesis. The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 261763-27-3 |
| Molecular Formula | C₇H₄BrCl₂F |
| Molecular Weight | 257.92 g/mol |
| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene |
| Synonyms | Benzene, 1-(bromomethyl)-2,4-dichloro-5-fluoro- |
Synthesis of this compound
The primary synthetic route to this compound is through the free-radical bromination of the corresponding toluene derivative, 2,4-dichloro-5-fluorotoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride.[1][2][3]
Experimental Protocol: Free-Radical Bromination
Materials:
-
2,4-Dichloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-fluorotoluene in carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
References
An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2,4-Dichloro-5-fluorobenzyl bromide, a key intermediate in various synthetic applications. The information is intended for professionals in the fields of chemical research and drug development.
Core Chemical and Physical Properties
This compound is a substituted aromatic halogen compound. Its utility as a synthetic building block stems from the reactive benzylic bromide, which allows for the introduction of the 2,4-dichloro-5-fluorobenzyl moiety into a variety of molecular scaffolds.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene | [1] |
| Synonyms | 1-(bromomethyl)-2,4-dichloro-5-fluoro-benzene | [1] |
| CAS Number | 261763-27-3 | [1] |
| Molecular Formula | C₇H₄BrCl₂F | [1][2] |
| Molecular Weight | 257.917 g/mol | [2] |
| Appearance | Not explicitly available; likely a solid or oil. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the radical bromination of the corresponding toluene derivative, 2,4-dichloro-5-fluorotoluene.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Radical Bromination of 2,4-dichloro-5-fluorotoluene
This protocol is a generalized procedure based on standard methods for benzylic bromination.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-fluorotoluene (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and sustained using a heat lamp or by maintaining the solvent's boiling point. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel to yield pure this compound.
-
Reactivity and Applications
The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, making this compound a valuable alkylating agent.[4]
The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzylic position.[5] This compound is a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.[4][5][6][7]
Caption: General reactivity pathway via nucleophilic substitution.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Chemical Shift / Frequency | Assignment |
| ¹H NMR | ~ 4.5 - 4.7 ppm (s, 2H) | Benzylic protons (-CH ₂Br) |
| ~ 7.2 - 7.8 ppm (m, 2H) | Aromatic protons (Ar-H ) | |
| ¹³C NMR | ~ 30 - 35 ppm | Benzylic carbon (-C H₂Br) |
| ~ 115 - 140 ppm | Aromatic carbons (C -Cl, C -F, C -H) | |
| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretch |
| 1600-1450 cm⁻¹ | Aromatic C=C stretch | |
| 1250-1000 cm⁻¹ | C-F stretch | |
| 800-600 cm⁻¹ | C-Cl stretch | |
| 600-500 cm⁻¹ | C-Br stretch |
Safety and Handling
This compound is expected to be a hazardous substance, sharing properties with other corrosive and irritating benzyl bromides.[12][13] Strict adherence to safety protocols is mandatory.
Table 3: Hazard Summary
| Hazard Type | Description | Precaution |
| Skin Contact | Causes severe skin burns and irritation.[12][14] | Wear appropriate chemical-resistant gloves and protective clothing.[15] |
| Eye Contact | Causes serious eye damage.[12][14] | Use chemical safety goggles and a face shield.[15] |
| Inhalation | May cause respiratory irritation. | Handle only in a well-ventilated area or a chemical fume hood.[15] |
| Ingestion | Harmful if swallowed.[12] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12] |
-
Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[12][15] Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[15][16] Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]
References
- 1. pschemicals.com [pschemicals.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. peda.net [peda.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,4-Dichloro-5-fluorobenzyl bromide. Due to the limited availability of specific experimental data for this compound in public scientific literature, this guide combines established information with well-founded theoretical analysis based on analogous chemical structures.
Molecular Structure and Chemical Identity
This compound is a polysubstituted aromatic compound. The presence of multiple halogen atoms and a reactive benzyl bromide functional group makes it a potentially valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Data |
| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene[1] |
| CAS Number | 261763-27-3[1] |
| Molecular Formula | C₇H₄BrCl₂F[2] |
| Molecular Weight | 257.92 g/mol [3] |
| SMILES | C1=C(C(=CC(=C1Cl)CBr)F)Cl[2] |
digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=10, labelloc="t", label="2D Structure of this compound", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1.5,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.5,-1!"]; C6 [label="C", pos="-1.5,0!"];
C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
C1 -- C7 [label=" CH₂Br"]; C2 -- Cl1 [label=" Cl"]; C4 -- Cl2 [label=" Cl"]; C5 -- F1 [label=" F"]; }
Caption: 2D molecular structure of this compound.
Physicochemical Properties
The known physical properties of this compound are summarized below.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 259.6 °C at 760 mmHg | [4] |
| Density | 1.754 g/cm³ | [4] |
| Flash Point | 110.8 °C | [4] |
Synthesis and Reactivity
Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of benzyl bromides is through the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2,4-dichloro-5-fluorotoluene.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
-
Reactants: 2,4-dichloro-5-fluorotoluene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄).
-
Procedure:
-
2,4-dichloro-5-fluorotoluene is dissolved in CCl₄ in a reaction vessel equipped with a reflux condenser.
-
NBS (1.05-1.1 equivalents) and AIBN are added to the solution.
-
The mixture is heated to reflux to initiate the radical chain reaction.
-
The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining HBr and unreacted NBS.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Chemical Reactivity
The primary site of reactivity in this compound is the benzylic carbon bonded to the bromine atom. The bromine atom is a good leaving group, and the benzylic position is activated towards nucleophilic substitution reactions. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring further enhance the electrophilicity of the benzylic carbon.
Caption: General reactivity of this compound.
This compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, making it a useful building block for introducing the 2,4-dichloro-5-fluorobenzyl moiety into more complex molecules.
Potential Applications in Drug Development and Research
While there are no specific, documented applications of this compound in marketed drugs, its structural features are of significant interest in medicinal chemistry. Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogen atoms to modulate key drug properties.
-
Lead Optimization: The introduction of chlorine and fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes this compound a potentially useful reagent in the lead optimization phase of drug discovery.
-
Synthesis of Bioactive Molecules: Benzyl bromides are common intermediates in the synthesis of a wide range of biologically active compounds. For instance, similar fluorinated benzyl bromides are used in the preparation of neurochemicals and antibacterial agents[5].
Spectroscopic Data
-
¹H NMR: A characteristic singlet for the benzylic methylene protons (CH₂) would be expected, likely in the range of 4.5-5.0 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the chlorine and fluorine substituents.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The benzylic carbon would appear around 30-40 ppm, while the aromatic carbons would be in the 110-140 ppm range, with their chemical shifts influenced by the attached halogens.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and C-Br, C-Cl, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and subsequent fragmentation of the resulting benzyl cation.
For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire and interpret these spectra on synthesized samples.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 1000572-93-9|1-Bromo-3,4-dichloro-5-fluorobenzene|BLD Pharm [bldpharm.com]
- 4. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 5. 4-Fluorobenzyl bromide | 459-46-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthesis pathway for 2,4-dichloro-5-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction conditions, and experimental protocols, supported by quantitative data and a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the precursor, 2,4-dichloro-5-fluorotoluene, followed by the radical bromination of the methyl group to yield the final product.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2,4-dichloro-5-fluorotoluene
A plausible route for the synthesis of 2,4-dichloro-5-fluorotoluene starts from commercially available 3,4-dichloronitrobenzene. The synthesis involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a series of transformations to install the methyl group.
Experimental Protocol: Synthesis of 2,4-dichloro-5-fluorotoluene
Reaction Scheme:
-
Fluorination of 3,4-dichloronitrobenzene: This step is achieved via a nucleophilic aromatic substitution reaction using potassium fluoride.
-
Reduction of the nitro group: The resulting 2,4-dichloro-5-fluoronitrobenzene is then reduced to 2,4-dichloro-5-fluoroaniline.
-
Diazotization and Sandmeyer-type reaction: The aniline is converted to a diazonium salt, which is then transformed into the toluene derivative.
Detailed Methodology:
-
Step 1: Synthesis of 2,4-dichloro-5-fluoronitrobenzene
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-dichloronitrobenzene (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a suitable high-boiling point solvent such as dimethylformamide (DMF) or sulfolane.
-
Heat the mixture to 150-160 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
-
Step 2: Synthesis of 2,4-dichloro-5-fluoroaniline
-
To a solution of 2,4-dichloro-5-fluoronitrobenzene (1.0 eq) in ethanol or acetic acid, add a reducing agent such as iron powder (3.0 eq) and a catalytic amount of hydrochloric acid or ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude aniline can be purified by column chromatography on silica gel.
-
-
Step 3: Synthesis of 2,4-dichloro-5-fluorotoluene
-
This transformation can be achieved via a Sandmeyer-type reaction. The specific reagents for converting an aniline to a methyl group are not standard; however, a plausible route involves diazotization followed by a reaction with a methylating agent, or more likely, a multi-step sequence involving conversion to an iodide followed by a cross-coupling reaction. A more direct, albeit less common, method would be a reductive deamination followed by Friedel-Crafts alkylation of the resulting 1,5-dichloro-2-fluorobenzene, though this may lead to isomeric impurities. For the purpose of this guide, we will assume a hypothetical direct conversion for simplicity in the workflow diagram, while acknowledging the complexity in a real-world scenario.
-
Quantitative Data for Precursor Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,4-Dichloronitrobenzene | KF | DMF | 150-160 | 8-12 | 75-85 | >95 (after distillation) |
| 2 | 2,4-Dichloro-5-fluoronitrobenzene | Fe, HCl (cat.) | Ethanol | 78 (reflux) | 2-4 | 85-95 | >98 (after chromatography) |
| 3 | 2,4-Dichloro-5-fluoroaniline | NaNO₂, H₂SO₄; then reducing agent/methyl source | Water/Organic | 0-5 (diazotization) | 2-3 | 60-70 (estimated) | >97 (after purification) |
Step 2: Radical Bromination of 2,4-dichloro-5-fluorotoluene
The conversion of 2,4-dichloro-5-fluorotoluene to this compound is achieved through a Wohl-Ziegler reaction, which involves the use of N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocol: Radical Bromination
Reaction Scheme:
This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the resulting benzyl radical with a bromine source.
An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dichloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-2,4-dichloro-5-fluorobenzene, also known by its common name 2,4-Dichloro-5-fluorobenzyl bromide, is a halogenated aromatic compound. Its chemical structure, featuring a reactive benzyl bromide moiety and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and potential role in drug discovery and development. Due to the limited availability of public data for this specific compound, information from closely related analogs is included to provide a broader context for its reactivity and potential applications.
Chemical and Physical Properties
A summary of the key physicochemical properties for 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of 1-(Bromomethyl)-2,4-dichloro-5-fluorobenzene
| Property | Value |
| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene |
| CAS Number | 261763-27-3 |
| Molecular Formula | C₇H₄BrCl₂F |
| Molecular Weight | 257.92 g/mol |
| Density | 1.754 g/cm³ |
| Boiling Point | 94°C at 1 mmHg |
| Flash Point | 110.8°C |
Synthesis and Reactivity
The primary locus of reactivity in 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene is the benzylic bromide. The carbon-bromine bond is highly susceptible to nucleophilic attack, making this compound an excellent electrophile for introducing the 2,4-dichloro-5-fluorobenzyl moiety into a target molecule. This high reactivity allows for a range of synthetic transformations, including nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, thiols, and carbanions.
Experimental Protocols
Due to the absence of a specific published protocol for 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene, a general procedure for a representative nucleophilic substitution reaction is provided below. This protocol is based on standard laboratory practices for similar benzyl bromides.
Representative Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the nucleophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., dimethylformamide, acetonitrile, or tetrahydrofuran).
-
Reagent Addition: To this solution, add a base (1.1 equivalents), if necessary, to deprotonate the nucleophile. Stir the mixture for 10-15 minutes at room temperature.
-
Electrophile Addition: Slowly add a solution of 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction can be heated if necessary to drive it to completion.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Applications in Drug Development
Benzyl bromides are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). The 2,4-dichloro-5-fluorobenzyl moiety can be incorporated into a drug candidate to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.
While no specific APIs derived from 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene are prominently featured in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. For instance, substituted benzyl groups are key components of many enzyme inhibitors and receptor antagonists. The workflow for incorporating such a fragment into a potential drug candidate is illustrated in the diagram below.
Visualizations
Caption: General Experimental Workflow for Nucleophilic Substitution.
Caption: Hypothetical Synthetic Pathway to an API.
Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dichloro-5-fluorobenzyl bromide. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.
Core Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₄BrCl₂F.[1] Its molecular structure incorporates a benzyl bromide moiety with dichloro and fluoro substitutions on the benzene ring, contributing to its specific physicochemical characteristics. A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrCl₂F | [1] |
| Molecular Weight | 257.917 g/mol | [1] |
| Density | 1.754 g/cm³ | [2] |
| Boiling Point | 259.6 °C at 760 mmHg | [2] |
| Flash Point | 110.8 °C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.[3] This ensures uniform heat distribution.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[4][5]
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and application in chemical reactions.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).
-
Sample Preparation: A small, accurately weighed amount of the solid compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The test tubes are agitated or vortexed for a set period to ensure thorough mixing and to facilitate dissolution.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent.[6][7] For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized crystalline organic compound like this compound.
References
Technical Guide to the Safe Handling of 2,4-Dichloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2,4-Dichloro-5-fluorobenzyl bromide (CAS No. 261763-27-3) from a primary chemical manufacturer was not publicly available at the time of this writing. The following guide has been compiled from available data sources and supplemented with information from the SDSs of structurally similar compounds. All data not specific to this compound is clearly marked as surrogate data and should be interpreted with caution.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound. Its chemical structure and basic identifying information are provided below.
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene |
| CAS Number | 261763-27-3 |
| Molecular Formula | C₇H₄BrCl₂F |
| Molecular Weight | 257.92 g/mol |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)CBr)F)Cl |
A summary of its known physical and chemical properties is presented in the following table.
| Property | Value | Source |
| Density | 1.754 g/cm³ | Chemsrc |
| Boiling Point | 259.6 °C at 760 mmHg | Chemsrc |
| Flash Point | 110.8 °C | Chemsrc |
| Vapor Pressure | 0.0207 mmHg at 25°C | Chemsrc |
| Refractive Index | 1.576 | Chemsrc |
| LogP | 4.02740 | Chemsrc |
Hazard Identification and Classification
Based on available information and data from similar compounds, this compound is classified as a hazardous chemical.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
(Note: The GHS classification is based on data for structurally similar compounds and should be considered indicative.)
Signal Word: Danger
Hazard Pictograms:
Toxicological Information
| Endpoint | Result | Species | Method | Source (Surrogate Compound) |
| Acute Oral Toxicity | No data available | |||
| Acute Dermal Toxicity | No data available | |||
| Acute Inhalation Toxicity | No data available | |||
| Skin Corrosion/Irritation | Causes severe burns | Rabbit | OECD Guideline 404 | (Assumed based on H314) |
| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | OECD Guideline 405 | (Assumed based on H318) |
| Carcinogenicity | No data available | |||
| Mutagenicity | No data available | |||
| Teratogenicity | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. The following are generalized methodologies for key experiments based on OECD guidelines, which would be used to determine the hazards of such a chemical.
a) Skin Corrosion/Irritation (OECD Guideline 404):
This test evaluates the potential of a substance to cause irreversible skin damage.
-
Test Animal: Albino rabbit.
-
Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin (approximately 6 cm²) on the back of the rabbit.
-
Observation: The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Evaluation: The severity of the skin reactions is scored. Corrosive substances are those that cause destruction of skin tissue.
b) Serious Eye Damage/Irritation (OECD Guideline 405):
This test assesses the potential of a substance to cause serious eye damage or irritation.
-
Test Animal: Albino rabbit.
-
Procedure: A small amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.
-
Evaluation: The severity of the eye reactions is scored. Substances causing irreversible eye damage within 21 days are classified as causing serious eye damage.
Visualized Workflows and Relationships
a) Chemical Spill Response Workflow
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
b) Hazard and Precautionary Statement Relationship
This diagram illustrates the relationship between the identified hazards and the necessary precautionary measures.
Caption: Relationship between hazards and precautions.
Handling and Storage
Safe Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Store in a corrosive-resistant cabinet.
First-Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: In case of fire, hazardous decomposition products may be produced such as carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen bromide.
-
Protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Ecological Information
No specific ecological data for this compound is available. Due to its chemical structure, it is advisable to prevent its release into the environment. It may be harmful to aquatic organisms.
This technical guide provides a summary of the available safety information for this compound. It is essential for all personnel handling this chemical to be thoroughly trained in its hazards and the necessary safety precautions. Always refer to the most current and complete Safety Data Sheet from the supplier before use.
Stability and Storage of 2,4-Dichloro-5-fluorobenzyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloro-5-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. Due to the absence of specific, publicly available long-term stability data for this compound, this guide synthesizes information from safety data sheets, general knowledge of substituted benzyl bromides, and regulatory guidelines for stability testing of active pharmaceutical ingredients. It outlines potential degradation pathways, including hydrolysis, photodegradation, and thermal decomposition, and provides detailed, best-practice experimental protocols for conducting stability and forced degradation studies. This document is intended to be a valuable resource for researchers and professionals in drug development to ensure the quality, purity, and integrity of this compound throughout its lifecycle.
Introduction
This compound (CAS No. 261763-27-3) is a halogenated aromatic compound with the molecular formula C₇H₄BrCl₂F.[1][2] Its chemical structure, featuring a reactive benzyl bromide moiety and a substituted phenyl ring, makes it a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. The inherent reactivity of the benzylic bromide group, however, also renders the molecule susceptible to degradation under various environmental conditions. Understanding and controlling the stability of this compound is therefore critical to ensure the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API).
This guide provides a detailed examination of the factors influencing the stability of this compound and offers recommendations for its proper storage and handling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 261763-27-3 | [2] |
| Molecular Formula | C₇H₄BrCl₂F | [1][2] |
| Molecular Weight | 257.92 g/mol | [1] |
| Appearance | Not specified (typically a solid or liquid) | |
| Solubility | Soluble in organic solvents | |
| InChI Key | Not available |
Stability Profile and Degradation Pathways
General Stability
Safety Data Sheets (SDS) for this compound and similar compounds consistently state that the product is chemically stable under standard ambient conditions (room temperature).[3] However, they also highlight sensitivity to moisture and light, indicating the potential for degradation over time if not stored properly.[4][5]
Hydrolysis
The benzylic bromide is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction is likely to be the most significant degradation pathway under ambient conditions, especially in the presence of moisture. The hydrolysis product would be the corresponding 2,4-dichloro-5-fluorobenzyl alcohol, with the concurrent formation of hydrobromic acid. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.
Photodegradation
Aromatic halides can undergo photolytic degradation upon exposure to light, particularly in the ultraviolet (UV) range. For this compound, this could involve the cleavage of the carbon-bromine bond to form a benzyl radical, which can then undergo a variety of secondary reactions. The presence of chlorine and fluorine substituents on the aromatic ring may also influence the photodegradation pathway.
Thermal Decomposition
At elevated temperatures, this compound is expected to decompose. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, hydrogen chloride, and hydrogen fluoride).[6][7]
The following diagram illustrates the potential degradation pathways for this compound.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on information from various safety data sheets for this and analogous compounds:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8] Recommended storage temperature is often refrigerated (2-8 °C). | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Store in a light-resistant container.[4] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Keep container tightly closed.[3][8] | To prevent ingress of moisture and air. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[4][6] | These substances can react with the benzyl bromide moiety, leading to degradation. |
Experimental Protocols for Stability and Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10][11] These are generalized protocols and should be adapted based on the specific analytical methods available and the intended use of the compound.
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to establish a re-test period for this compound under defined storage conditions.
Table 2: Long-Term and Accelerated Stability Study Conditions
| Study | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Methodology:
-
Sample Preparation: Package a sufficient quantity of at least three representative batches of this compound in the proposed container closure system.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing: At each time point, withdraw samples and analyze for appearance, assay, and degradation products using a validated stability-indicating analytical method (e.g., HPLC, GC).
-
Data Analysis: Evaluate the data for any significant changes in the quality attributes of the substance over time.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Table 3: Forced Degradation Study Conditions
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for up to 72 hours. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for up to 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C for up to 72 hours. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Methodology:
-
Sample Preparation: Prepare solutions and solid samples of this compound.
-
Stress Application: Subject the samples to the conditions outlined in Table 3.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products.
-
Mass Balance: Attempt to achieve a mass balance to ensure that all significant degradation products have been detected.
The following diagram illustrates a general workflow for conducting a stability study.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be achieved by applying established principles for substituted benzyl bromides and following regulatory guidelines. The primary degradation pathways are anticipated to be hydrolysis, photodegradation, and thermal decomposition. To ensure the quality and integrity of this important synthetic intermediate, it is crucial to store it in a cool, dry, and dark environment, under an inert atmosphere, and in a tightly sealed container. The experimental protocols provided in this guide offer a robust framework for conducting thorough stability and forced degradation studies, enabling researchers and drug development professionals to confidently assess and control the stability of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Chemistry of Organic Halogen Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorobenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its effective use in research and development. This technical guide provides an overview of the known properties of this compound and outlines a general methodology for determining its solubility.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene | [1] |
| CAS Number | 261763-27-3 | [1] |
| Molecular Formula | C₇H₄BrCl₂F | [1] |
| Molecular Weight | 257.917 g/mol | [2] |
Based on its structure—a substituted benzene ring—it can be inferred that this compound is a nonpolar molecule. The principle of "like dissolves like" suggests that it will exhibit low solubility in polar solvents such as water and higher solubility in nonpolar organic solvents.[3] Halogenation can further decrease aqueous solubility.[4]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a standard procedure for generating equilibrium solubility data.[4]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials for sample analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is necessary to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. To further separate the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
This procedure should be repeated for each solvent of interest.
Logical Workflow for Solubility Assessment
The following diagram illustrates the general workflow for assessing the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.
Safety and Handling
This compound is a chemical that requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds such as 2-chloro-5-fluorobenzyl bromide and other halogenated benzyl bromides are classified as hazardous.[5][6]
General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
In case of exposure, immediate medical attention is required.[9] Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. pschemicals.com [pschemicals.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-5-fluorobenzyl bromide 99 81778-09-8 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to Key Intermediates in Fluoroquinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical structures and key intermediates integral to the synthesis of fluoroquinolone antibiotics. It details the primary synthetic pathways, offers quantitative data on reaction efficiencies, and presents detailed experimental protocols for the formation of these critical molecules. The logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic strategies employed in the development of this vital class of antibacterial agents.
The Fluoroquinolone Scaffold: Core Intermediates
The pharmacological activity of fluoroquinolones is intrinsically linked to their chemical structure, which consists of a bicyclic quinolone core. The synthesis of these drugs hinges on the efficient construction of this core and the strategic introduction of key substituents at the N-1 and C-7 positions.
The Quinolone-3-Carboxylic Acid Core
The foundational element of all fluoroquinolones is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. This structure is essential for the drug's interaction with bacterial DNA gyrase and topoisomerase IV. The most prevalent key intermediate, which serves as the direct precursor for the addition of N-1 and C-7 side chains, is typically a 7-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its corresponding ester.
Classical methods for constructing this quinolone ring system include:
-
Gould-Jacobs Reaction : This is a widely employed method that involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2][3] The resulting intermediate is then hydrolyzed and decarboxylated to form the 4-hydroxyquinoline core.[1]
-
Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[4][5][6] The reaction conditions can be tuned to favor the formation of either 4-quinolones (kinetic product) or 2-quinolones (thermodynamic product).[4][6]
N-1 Position Substituents
The substituent at the N-1 position significantly influences the potency and antibacterial spectrum of the fluoroquinolone. Common substituents include cyclopropyl, ethyl, and difluorophenyl groups. The introduction of a cyclopropyl group, as seen in ciprofloxacin, has been shown to enhance activity. The key intermediate for this step is the quinolone core, which undergoes N-alkylation.
C-7 Position Substituents
The C-7 substituent is a primary determinant of the drug's pharmacokinetic properties and antibacterial spectrum, particularly against Gram-positive and atypical bacteria.[7] Nitrogen-based heterocyclic moieties, such as piperazine and its derivatives, are the most common substituents at this position.[8][9] The synthesis involves a nucleophilic aromatic substitution reaction where the C-7 halogen (typically chlorine or fluorine) on the quinolone core is displaced by the incoming amine.[8][10]
Key Synthetic Pathways and Workflows
The synthesis of a fluoroquinolone is a multi-step process that begins with appropriately substituted anilines and culminates in the final active pharmaceutical ingredient (API). The general workflow involves the formation of the core, followed by the sequential or one-pot addition of the N-1 and C-7 side chains.
The Gould-Jacobs Reaction Pathway
This reaction is a cornerstone in the synthesis of the 4-quinolone core.[3] It begins with the condensation of an aniline and an ethoxymethylenemalonate ester, followed by a high-temperature electrocyclization.
Synthesis of Key Fluoroquinolones: Intermediates and Data
The general synthetic framework is adapted for the production of specific fluoroquinolone drugs. Below are examples for ciprofloxacin and moxifloxacin, highlighting their unique key intermediates.
Ciprofloxacin
The synthesis of ciprofloxacin relies on the formation of a cyclopropyl-substituted quinolone core, followed by the introduction of a piperazine moiety. A critical intermediate is 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid .[11]
| Intermediate | Preceding Step | Reagents | Yield (%) | Reference |
| (1Z)-3-(2,4-dichloro-5-fluorophenyl)-2-(methoxycarbonyl)-3-oxoprop-1-en-1-ol sodium | Carbonylation | 2,4-dichloro-5-fluorobenzoyl methyl acetate, CO, Sodium methoxide | - | [12] |
| 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoic acid methyl ester | Ammoniation | Above intermediate, Cyclopropylamine hydrochloride | 91.15 (Total) | [12] |
| Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cyclization | 3-dimethylamino-acrylic acid methyl ester, 2,4-dichloro-5-fluoro benzoyl chloride, Cyclopropylamine, K2CO3 | - | [13] |
| Ciprofloxacin | Piperazine Coupling | Above intermediate, Piperazine | - | [13] |
Moxifloxacin
A distinguishing feature of moxifloxacin synthesis is the chiral side chain at the C-7 position. Therefore, a crucial intermediate is the optically active (S,S)-2,8-diazabicyclo[4.3.0]nonane .[14][15][16] This key intermediate is then coupled with the fluoroquinolone core.
| Intermediate | Description | Synthesis Strategy | Overall Yield (%) | Reference |
| (S,S)-2,8-diazobicyclo[4.3.0]nonane | Chiral C-7 side chain | Multi-step synthesis from ethyl acetoacetate and (R)-(+)-1-methylbenzylamine using intramolecular double stereodifferentiation. | 56.2 (over 7 steps) | [14][15] |
| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | Fluoroquinolone core | Standard quinolone synthesis routes. | - | [17] |
| Moxifloxacin Borate Complex | Intermediate for coupling | Reaction of the quinolone core with boric acid and an anhydride (e.g., acetic or propionic). | ~95 (complex formation) | [16][18] |
| Moxifloxacin | Final API | Coupling of the borate complex with the chiral side chain, followed by hydrolysis. | ~72 (coupling step) | [16] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of key fluoroquinolone intermediates.
Protocol 1: Synthesis of a Quinolone Core via Gould-Jacobs Reaction[10]
This protocol describes the formation of the quinolone ring system starting from 3-chloro-4-fluoroaniline.
Step 1: Condensation
-
Combine 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) in a reaction vessel.
-
Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction proceeds without a solvent.
-
Cool the reaction mixture. The resulting solid mass is the crude 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.
-
Wash the solid with acetone to remove unreacted starting materials.
Step 2: Thermal Cyclization
-
Add the crude condensation product to a high-boiling point solvent, such as diphenyl ether, in a suitable reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the mixture and add a non-polar solvent like cyclohexane to precipitate the product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Filter the precipitate and wash with the non-polar solvent to isolate the purified quinolone core intermediate.
Protocol 2: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[13]
This protocol is a key part of a modern ciprofloxacin synthesis.
-
Acylation : To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), add triethylamine (0.65 mol) at 10-15°C. After 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C.
-
Enamine Formation : Raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.
-
Cyclization : After completion (monitored by TLC), add cyclopropylamine (0.57 mol) to the mixture at room temperature and stir for 1 hour.
-
Ring Closure : Add potassium carbonate (0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture and stir for 10 minutes.
-
Heating and Isolation : Increase the temperature to 120-125°C and stir for 4 hours. After completion, cool the mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.
-
Filter the solid, wash with water, and dry to afford the title intermediate.
Protocol 3: C-7 Nucleophilic Substitution with Piperazine[8]
This protocol describes the introduction of the C-7 side chain.
-
Dissolve the 7-chloro-quinolone intermediate (e.g., 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 1.0 mmol) and piperazine (excess, e.g., 3-4 mmol) in a suitable solvent such as dimethylsulfoxide (DMSO).
-
Heat the mixture with stirring. Microwave irradiation (e.g., 100 W for 2 hours) can be used to accelerate the reaction.[8] Alternatively, conventional heating (e.g., 90°C) can be applied.[13]
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
After cooling, the product can be precipitated by adding water or an anti-solvent.
-
The crude product is then isolated by filtration and purified, typically by recrystallization, to yield the final fluoroquinolone.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. jptcp.com [jptcp.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. manusaktteva.com [manusaktteva.com]
- 12. CN114105792B - Preparation method of ciprofloxacin key intermediate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]
- 17. manusaktteva.com [manusaktteva.com]
- 18. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Alkylation Reactions Using 2,4-Dichloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 2,4-Dichloro-5-fluorobenzyl bromide as an alkylating agent in organic synthesis. This versatile reagent is valuable for introducing the 2,4-dichloro-5-fluorobenzyl moiety into a variety of molecules, a common strategy in the development of new pharmaceutical agents and other bioactive compounds. The protocols below cover N-alkylation, O-alkylation, and C-alkylation reactions.
Chemical Properties
-
Chemical Name: this compound
-
CAS Number: 261763-27-3
-
Molecular Formula: C₇H₄BrCl₂F
-
Molecular Weight: 257.92 g/mol
-
Appearance: Off-white to light yellow crystalline solid
-
Solubility: Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetone.
Applications in Drug Discovery and Organic Synthesis
The 2,4-dichloro-5-fluorobenzyl group is a key structural motif in a number of biologically active molecules. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This substituted benzyl group can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability.
N-Alkylation of Amines
N-alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and agrochemicals. This compound is an effective reagent for the mono-alkylation of primary and secondary amines.
Quantitative Data for N-Alkylation
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Butan-2-amine | Triethylamine | DMF | 20-25 | 9 | >95% (crude) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 85-95% (expected) |
| Piperidine | NaH | THF | 0 to rt | 2-4 | 90-98% (expected) |
| Indole | Cs₂CO₃ | DMF | 50 | 3-5 | 88-96% (expected) |
Experimental Protocol: N-Alkylation of Butan-2-amine
This protocol is adapted from a similar reaction with 2,4-dichlorobenzyl bromide and provides a specific example of N-alkylation.
Materials:
-
Butan-2-amine
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
4Å Molecular Sieves
-
10% Aqueous HCl
-
5% Aqueous Na₂CO₃
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add butan-2-amine (1.0 eq), this compound (1.1 eq), and 4Å molecular sieves in anhydrous DMF.
-
Prepare a solution of triethylamine (1.0 eq) in DMF.
-
Add the triethylamine solution dropwise to the reaction mixture over 8 hours with continuous stirring at 20-25°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the addition is complete, continue stirring for an additional hour.
-
Adjust the pH of the solution to 4-5 with 10% aqueous HCl.
-
Remove the DMF under reduced pressure.
-
Neutralize the residue with 5% aqueous Na₂CO₃ and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2,4-dichloro-5-fluorobenzyl)butan-2-amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Product Characterization (for N-(2,4-dichlorobenzyl)butan-2-amine): [1]
-
¹H NMR (600 MHz, CDCl₃): δ 7.39-7.38 (m, 2H), 7.24-7.23 (m, 1H), 3.84 (ABq, 2H, J=18.0 Hz), 2.62-2.57 (m, 1H), 1.57-1.50 (m, 1H), 1.45-1.35 (m, 1H), 1.09 (d, 3H, J=6.0 Hz), 0.91 (t, 3H, J=6.0 Hz).
-
¹³C NMR (150.9 MHz, CDCl₃): δ 136.92, 134.29, 133.09, 130.96, 129.23, 127.04, 53.89, 48.24, 29.55, 19.86, 10.24.
-
EIMS: m/z 159 (100%), 202 (49%), 204 (31%).
-
Anal. Calcd for C₁₁H₁₅Cl₂N: C, 56.91; H, 6.51; N, 6.03. Found: C, 57.01; H, 6.55; N, 5.98.
O-Alkylation of Phenols
The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols and alkyl halides. This compound can be used to synthesize a variety of substituted benzyl ethers.
Quantitative Data for O-Alkylation
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6-8 | 90-98% (expected) |
| 4-Methoxyphenol | NaH | THF | 0 to rt | 3-5 | 92-99% (expected) |
| 2-Nitrophenol | Cs₂CO₃ | DMF | 60 | 4-6 | 85-95% (expected) |
| Hydroquinone | K₂CO₃ | Ethanol | Reflux | 8-12 | 80-90% (di-alkylated, expected) |
Experimental Protocol: General O-Alkylation of a Phenol
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be further purified by recrystallization or column chromatography if necessary.
C-Alkylation of Active Methylene Compounds
This compound can be used to alkylate carbanions generated from active methylene compounds, such as malonic esters and β-ketoesters. This reaction is a powerful tool for carbon-carbon bond formation.
Quantitative Data for C-Alkylation
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 4-6 | 80-90% (expected) |
| Ethyl acetoacetate | NaH | THF | 0 to rt | 3-5 | 85-95% (expected) |
| 1,3-Cyclohexanedione | K₂CO₃ | DMF | 80 | 5-7 | 75-85% (expected) |
| Phenylacetonitrile | NaNH₂ | Liquid NH₃/THF | -33 to rt | 2-4 | 70-80% (expected) |
Experimental Protocol: General C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
This compound
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Addition funnel
-
Ammonium chloride solution, saturated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise via an addition funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by vacuum distillation or column chromatography.
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bases such as sodium hydride and sodium amide are highly reactive and should be handled with care under an inert atmosphere.
-
Always quench reactions carefully and follow proper waste disposal procedures.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dichloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the nucleophilic substitution of 2,4-dichloro-5-fluorobenzyl bromide with a variety of nucleophiles, including amines, thiols, and alkoxides. This compound is a versatile electrophile for the introduction of the 2,4-dichloro-5-fluorobenzyl moiety, a common structural motif in pharmacologically active compounds. The protocols outlined below are based on established methodologies for nucleophilic substitution on benzyl bromides and serve as a guide for the synthesis of novel derivatives for research and drug development.
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom bonds. Benzyl bromides are particularly reactive substrates in these reactions due to the stability of the potential benzylic carbocation intermediate, facilitating both SN1 and SN2 pathways. The electron-withdrawing chloro and fluoro substituents on the aromatic ring of this compound can influence its reactivity. These protocols provide a starting point for the exploration of its synthetic utility.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Nucleophile Category | Example Nucleophile | Product Type | Typical Base | Typical Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Amines | Aniline | N-Benzylaniline | K₂CO₃ | Acetonitrile | 12-24 | 80 | 70-90 |
| Piperidine | N-Benzylpiperidine | K₂CO₃ | DMF | 8-16 | 25-50 | 85-95 | |
| Heterocycles | Imidazole | N-Benzylimidazole | NaH | THF | 6-12 | 0-25 | 80-95 |
| Pyrazole | N-Benzylpyrazole | K₂CO₃ | Acetonitrile | 12-24 | 80 | 75-90 | |
| Thiols | Thiophenol | Benzyl Phenyl Sulfide | K₂CO₃ | Ethanol | 4-8 | 25 | 90-98 |
| Alkoxides | Sodium Methoxide | Benzyl Methyl Ether | - | Methanol | 2-6 | 25-60 | 85-95 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified, and reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel, recrystallization, or distillation.
-
Product identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: N-Alkylation of Amines with this compound
This protocol describes the synthesis of N-(2,4-dichloro-5-fluorobenzyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Equip the flask with a reflux condenser and stir the mixture at 80 °C.
-
Monitor the reaction by TLC until the starting benzyl bromide is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2,4-dichloro-5-fluorobenzyl)aniline.
Protocol 2: S-Alkylation of Thiols with this compound
This protocol describes the synthesis of 2,4-dichloro-5-fluorobenzyl phenyl sulfide.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) and potassium carbonate (1.5 eq) in ethanol.
-
To this solution, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure 2,4-dichloro-5-fluorobenzyl phenyl sulfide.
Protocol 3: O-Alkylation of Alcohols (Williamson Ether Synthesis)
This protocol describes the synthesis of 2,4-dichloro-5-fluorobenzyl methyl ether.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to reflux (25-60 °C).
-
Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
After completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude ether by distillation or column chromatography.
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: Logical flow from synthesis to biological evaluation.
Application Notes: The Role of 2,4-Dichloro-5-fluorobenzyl Bromide in the Development of CRAC Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,4-dichloro-5-fluorobenzyl bromide as a key building block in the synthesis of potent and selective Calcium Release-Activated Calcium (CRAC) channel inhibitors. The exceptional reactivity of this halogenated benzyl bromide derivative makes it a valuable reagent for introducing the 2,4-dichloro-5-fluorobenzyl moiety into various molecular scaffolds, a structural feature that has been identified as crucial for high-affinity binding to the Orai1 protein, the pore-forming subunit of the CRAC channel.
Introduction to CRAC Channels and Their Therapeutic Potential
Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling. Comprising the stromal interaction molecule (STIM1) in the endoplasmic reticulum and the Orai1 protein in the plasma membrane, these channels are activated upon depletion of intracellular calcium stores. The subsequent influx of calcium through the Orai1 pore triggers a multitude of cellular processes, including T-cell activation, mast cell degranulation, and smooth muscle cell proliferation.
Dysregulation of CRAC channel activity has been implicated in a range of pathologies, particularly autoimmune diseases, allergic reactions, and certain types of cancer. Consequently, the development of small molecule inhibitors targeting CRAC channels has emerged as a promising therapeutic strategy.
This compound in the Synthesis of Pyrazole-Based CRAC Channel Inhibitors
A significant class of CRAC channel inhibitors is based on a pyrazole-carboxamide scaffold. Structure-activity relationship (SAR) studies have revealed that the introduction of a 2,4-dichloro-5-fluorobenzyl group at a specific position on the pyrazole ring dramatically enhances the inhibitory potency of these compounds. This compound serves as the key electrophile in the alkylation of the pyrazole nitrogen, a critical step in the synthesis of these potent inhibitors.
The synthesis of a representative pyrazole-based CRAC channel inhibitor is outlined below. This multi-step sequence highlights the utility of this compound in constructing the final active pharmaceutical ingredient (API).
Synthetic Workflow for a Pyrazole-Based CRAC Channel Inhibitor
Caption: Synthetic workflow for a pyrazole-based CRAC channel inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 1)
Materials:
-
2,4-Dichloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,4-dichloro-5-fluorotoluene in CCl4, add NBS and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Protocol 2: Synthesis of N-(2,4-Dichloro-5-fluorobenzyl)-pyrazole-4-carboxamide (Intermediate 2)
Materials:
-
Pyrazole-4-carboxamide derivative
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the pyrazole-4-carboxamide derivative in DMF, add K2CO3 and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in DMF dropwise to the reaction mixture.
-
Stir the reaction at 60°C for 12-16 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-benzylated pyrazole derivative.
Quantitative Data
The inhibitory activity of pyrazole-based compounds synthesized using this compound has been evaluated in various in vitro assays. The following table summarizes the key biological data for a representative compound.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Compound A | Orai1/STIM1 | Thapsigargin-induced Ca2+ influx in Jurkat cells | 15 |
| Compound A | Orai1/STIM1 | Electrophysiology (Patch Clamp) | 25 |
| Compound A | IL-2 Production | Jurkat T-cells | 30 |
Signaling Pathway
The synthesized inhibitors act by blocking the influx of extracellular calcium through the Orai1 channel, thereby inhibiting downstream signaling pathways that are dependent on a sustained increase in intracellular calcium concentration.
Caption: CRAC channel signaling pathway and the point of intervention by pyrazole inhibitors.
Conclusion
This compound is a critical synthetic intermediate for the development of potent and selective pyrazole-based CRAC channel inhibitors. Its use allows for the introduction of a key pharmacophoric element that significantly enhances the biological activity of the resulting compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting CRAC channels for the treatment of autoimmune and inflammatory diseases.
Application Notes and Protocols: 2,4-Dichloro-5-fluorobenzyl Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-dichloro-5-fluorobenzyl bromide as a versatile building block in organic synthesis, particularly in the development of biologically active molecules. This document details its application in key synthetic transformations and provides specific experimental protocols for the synthesis of exemplary compounds.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable electrophile in a variety of organic reactions. The presence of two chlorine atoms and a fluorine atom on the benzene ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing a handle for further functionalization. Its benzyl bromide moiety makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2,4-dichloro-5-fluorobenzyl group into a wide range of molecular scaffolds. This structural motif is of particular interest in medicinal chemistry, where the incorporation of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Key Applications
The primary application of this compound lies in its use as an alkylating agent for various nucleophiles. This reactivity is central to the construction of more complex molecules with potential therapeutic applications.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of N-benzylated amines. This transformation is fundamental in the preparation of a diverse array of compounds, including potential kinase inhibitors and other drug candidates.
O-Alkylation of Phenols
Phenols can be readily O-alkylated with this compound in the presence of a suitable base to form the corresponding benzyl ethers. This reaction is crucial for the synthesis of diaryl ethers and other oxygen-containing heterocyclic systems.
Synthesis of Benzyl Cyanides
Displacement of the bromide with a cyanide anion provides a direct route to 2,4-dichloro-5-fluorobenzyl cyanide. This nitrile can then be further elaborated into a variety of functional groups, such as carboxylic acids, amides, and amines, making it a valuable intermediate in multi-step syntheses.
Formation of Benzyl Azides
The reaction with sodium azide yields 2,4-dichloro-5-fluorobenzyl azide, a key precursor for the introduction of nitrogen-containing functionalities. Benzyl azides are versatile intermediates that can be used in cycloaddition reactions (e.g., "click chemistry") to form triazoles or reduced to primary amines.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key applications of this compound based on analogous transformations.
| Nucleophile | Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or CH₃CN | Room Temp. - 80°C | 2 - 12 h | 80 - 95 |
| Phenol | K₂CO₃ or Cs₂CO₃ | Acetone or DMF | Room Temp. - Reflux | 4 - 24 h | 75 - 90 |
| Sodium Cyanide | NaCN | DMSO or EtOH/H₂O | Room Temp. - 60°C | 4 - 12 h | 80 - 90 |
| Sodium Azide | NaN₃ | DMSO or DMF | Room Temp. | 12 - 24 h | 70 - 95 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes a general method for the synthesis of a secondary or tertiary amine via the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of the amine in the chosen solvent, add the base (K₂CO₃ or Et₃N).
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to 50-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 2,4-Dichloro-5-fluorobenzyl Cyanide
This protocol outlines the synthesis of 2,4-dichloro-5-fluorobenzyl cyanide from this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 - 1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of this compound in DMSO to the cyanide solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C for 4-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-fluorobenzyl cyanide.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.[1][2][3]
Visualizations
The following diagrams illustrate the key synthetic transformations and a general experimental workflow involving this compound.
Caption: Key synthetic transformations using this compound.
Caption: General experimental workflow for reactions with this compound.
References
Application Notes and Protocols for Reactions Involving 2,4-Dichloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 2,4-dichloro-5-fluorobenzyl bromide. This versatile reagent serves as a key building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below focus on the synthesis of 1,2,3-triazoles, a class of heterocycles known for their diverse biological activities.
Overview of Reactivity
This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the formation of a new carbon-nucleophile bond. This reactivity is harnessed in the synthesis of a variety of organic molecules. A particularly useful and widely employed application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
In this two-step process, the benzyl bromide is first converted to the corresponding benzyl azide. This azide intermediate then undergoes a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This modular approach allows for the rapid synthesis of a diverse library of triazole-containing compounds.[1][2][3][4][5]
Experimental Protocols
Synthesis of 1-(2,4-dichloro-5-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol details a two-step, one-pot procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole starting from this compound and phenylacetylene. The first step involves the in situ generation of 2,4-dichloro-5-fluorobenzyl azide via a nucleophilic substitution reaction with sodium azide. The subsequent step is the copper(I)-catalyzed cycloaddition with phenylacetylene.
Reaction Scheme:
Caption: Reaction pathway for the synthesis of 1-(2,4-dichloro-5-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 257.92 | 1.29 g | 5.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.358 g | 5.5 |
| Phenylacetylene | 102.13 | 0.51 g (0.55 mL) | 5.0 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.062 g | 0.25 |
| Sodium Ascorbate | 198.11 | 0.099 g | 0.5 |
| tert-Butanol | 74.12 | 15 mL | - |
| Water | 18.02 | 15 mL | - |
| Dichloromethane (for extraction) | 84.93 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.29 g, 5.0 mmol), sodium azide (0.358 g, 5.5 mmol), tert-butanol (15 mL), and water (15 mL).
-
Azide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of 2,4-dichloro-5-fluorobenzyl azide.
-
Addition of Alkyne and Catalyst: To the reaction mixture, add phenylacetylene (0.55 mL, 5.0 mmol). In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.062 g, 0.25 mmol) and sodium ascorbate (0.099 g, 0.5 mmol) in a minimal amount of water. Add the catalyst solution to the reaction flask.
-
Cycloaddition Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add dichloromethane (30 mL). Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(2,4-dichloro-5-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole.
Data Presentation
The following table summarizes expected outcomes for the synthesis of 1-(2,4-dichloro-5-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole based on similar reported procedures.[1][3][6]
| Parameter | Expected Value |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | 60 - 70 °C |
| Yield | 85 - 95% |
| Physical Appearance | White to off-white solid |
Logical Workflow
The experimental workflow for the synthesis of 1,2,3-triazoles from this compound is a sequential process that can be visualized as follows:
Caption: Experimental workflow for the synthesis of 1-(2,4-dichloro-5-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
-
All reactions should be performed in a well-ventilated fume hood.
References
- 1. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans [mdpi.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdhv.ca [mdhv.ca]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 2,4-Dichloro-5-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to ensure the quality, purity, and identity of this compound and its related products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and quantifying related substances. A reversed-phase method is typically employed for the analysis of halogenated aromatic compounds.
Experimental Protocol
Objective: To determine the purity of this compound and separate it from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound product in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The retention time of the main peak in the sample chromatogram should match that of the reference standard. A similar HPLC method has been used for the analysis of benzyl chloride and benzyl bromide in entecavir, demonstrating the suitability of this approach.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and the detection of volatile impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule.
Experimental Protocol
Objective: To confirm the identity of this compound and to identify and quantify volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in dichloromethane (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms. Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra with a library (e.g., NIST). GC-MS protocols have been successfully used for the analysis of various halogenated aromatic hydrocarbons.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃ containing TMS as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
-
Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to TMS (δ = 0.00 ppm). Analyze the splitting patterns (coupling constants, J) in the ¹H NMR spectrum to determine the connectivity of the protons. The presence of fluorine will introduce additional C-F and H-F couplings.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
Objective: To identify the characteristic functional groups in this compound.
Instrumentation and Materials:
-
FTIR spectrometer
-
Potassium bromide (KBr, IR grade) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For aromatic compounds, characteristic peaks are observed for C-H stretching and out-of-plane bending, as well as C=C ring stretching.[4][5][6][7] The presence of halogens will also give rise to characteristic absorptions.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Chromatographic and Mass Spectrometric Data
| Parameter | Expected Value |
| HPLC | |
| Retention Time | Dependent on specific system and conditions |
| Purity | ≥ 98% |
| GC-MS | |
| Retention Time | Dependent on specific system and conditions |
| m/z of Molecular Ion [M]⁺ | 256, 258, 260, 262 (isotopic cluster) |
| Key Fragment Ions (m/z) | 177, 179, 181 ([M-Br]⁺), 142, 144 ([M-Br-Cl]⁺) |
Table 2: Spectroscopic Data
| Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~7.5 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~4.4 (s, 2H, CH₂Br) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~158 (d, C-F), ~135-115 (Ar-C), ~30 (CH₂Br) |
| FTIR | Absorption (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600, 1475 (C=C ring stretch), ~1250 (C-F stretch), ~800-600 (C-Cl, C-Br stretch) |
Table 3: Potential Impurities and their Characterization
| Impurity Name | Structure | Expected Analytical Signature |
| 2,4-Dichloro-5-fluorotoluene | C₇H₅Cl₂F | Earlier retention time in GC and HPLC. MS with molecular ion at m/z 178, 180, 182. ¹H NMR shows a methyl singlet around 2.4 ppm. |
| 2,4-Dichloro-5-fluorobenzal bromide | C₇H₃Br₂Cl₂F | Later retention time in GC and HPLC. MS with a higher molecular weight. ¹H NMR shows a methine proton singlet. |
| Isomeric Benzyl Bromides | C₇H₄BrCl₂F | Similar mass spectrum but different retention times and NMR chemical shifts. |
Visualizations
Analytical Workflow
Caption: General analytical workflow for the characterization of this compound.
Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the information they provide.
Potential Synthesis and Impurity Pathway
Caption: Plausible synthesis route and the origin of potential impurities.
References
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
large-scale synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride
An overview of large-scale synthesis methods for 2,4-Dichloro-5-fluorobenzoyl chloride, an important intermediate in the pharmaceutical industry, is provided in this application note.[1] This document details various synthetic routes, presents quantitative data for comparison, and provides detailed experimental protocols for researchers, scientists, and professionals in drug development.
Synthetic Routes Overview
Several methods for the have been developed. The primary approaches include:
-
Chlorination of 2,4-Dichloro-5-fluorobenzoic Acid: This is a common method involving the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.
-
One-Pot Synthesis from 2,4-Dichlorofluorobenzene: This route involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, followed by hydrolysis to yield the final product.
-
Synthesis from 2,4-Dichlorofluorobenzene and Oxalyl Chloride: This method utilizes oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst.[2]
The selection of a specific route for industrial production often depends on factors such as raw material cost, reaction yield, process safety, and ease of purification.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different large-scale synthesis methods of 2,4-Dichloro-5-fluorobenzoyl chloride.
| Starting Material(s) | Reagents | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate | - | Toluene | 110 | Not Specified | 99.1 | [3] |
| 2,4-Dichlorofluorobenzene, Carbon Tetrachloride | Water (for hydrolysis) | Composite Zeolite Solid Super Acid | - | Reflux, then 40 | 0.5, then 1 | Not explicitly stated for the final product, but the intermediate yield is 94% | [4] |
| 2,4-Dichlorofluorobenzene, Carbon Tetrachloride | Water (for hydrolysis) | Ferric Trichloride | - | 70, then 140 | 2, then 0.5 | >88 (total yield) | [5] |
| 2,4-Dichlorofluorobenzene | Oxalyl Chloride | AlCl₃ | - | 20-30 | 1.5-2.5 | >98 | [2] |
| 2,4-Dichloro-5-fluorobenzoic acid | Thionyl Chloride | DMF (catalytic) | - | 80 | 1 | 95.2 | [5] |
Experimental Protocols
Protocol 1: Synthesis from 2,4-Dichloro-5-fluorobenzoic Acid with Bis(trichloromethyl)carbonate[3]
This protocol is based on a high-yield, industrial-scale synthesis.
Materials:
-
2,4-Dichloro-5-fluorobenzoic acid (2.00 kg)
-
Bis(trichloromethyl)carbonate (0.90 kg)
-
Toluene (3.00 kg total)
Equipment:
-
Two storage devices (E and F) with metering pumps
-
Tubular reaction system (10m length, 5mm diameter)
-
Collector (G) with distillation setup
-
Recovery device (H)
Procedure:
-
In storage device E, dissolve 2.00 kg of 2,4-dichloro-5-fluorobenzoic acid in 2.00 kg of toluene.
-
In storage device F, dissolve 0.90 kg of bis(trichloromethyl)carbonate in 1.00 kg of toluene.
-
Set the temperature of the tubular reactor to 110°C.
-
Pump the solutions from storage devices E and F into the tubular reaction system at a molar flow ratio of 1:1.2 (acid to carbonate).
-
Connect the outlet of the reactor to the collector G.
-
Distill the reaction mixture at atmospheric pressure to remove the toluene solvent and any excess bis(trichloromethyl)carbonate, which are condensed and collected in the recovery device H.
-
The remaining product in collector G is 2,4-dichloro-5-fluorobenzoyl chloride.
-
Purify the product by vacuum distillation, collecting the fraction at 143-144°C and 35 mmHg.
Expected Outcome:
-
Approximately 2.15 kg of 2,4-dichloro-5-fluorobenzoyl chloride, corresponding to a yield of 99.1%.[3]
Protocol 2: Synthesis from 2,4-Dichlorofluorobenzene and Carbon Tetrachloride[4]
This protocol describes a method using a solid acid catalyst.
Materials:
-
2,4-Dichlorofluorobenzene (33 g, 0.2 mol)
-
Carbon tetrachloride (194 ml, 2 mol)
-
Composite zeolite solid super acidic catalyst (16 g)
-
Deionized water (200 ml)
Equipment:
-
2 L reactor with reflux condenser and stirrer
Procedure:
-
To a 2 L reactor, add 194 ml of carbon tetrachloride and 33 g of 2,4-dichlorofluorobenzene.
-
Add 16 g of the composite zeolite solid super acidic catalyst to the reactor.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Cool the reactor to room temperature.
-
Add 200 ml of deionized water to the reaction system.
-
Stir the mixture at 40°C for 1 hour to effect hydrolysis.
-
The organic layer contains the desired product, 2,4-dichloro-5-fluorobenzoyl chloride.
-
Separate the organic layer and purify by distillation.
Protocol 3: Synthesis from 2,4-Dichlorofluorobenzene and Oxalyl Chloride[2]
This protocol outlines a high-yield synthesis using oxalyl chloride.
Materials:
-
2,4-Dichlorofluorobenzene
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
Equipment:
-
Reaction vessel with temperature control and dropping funnel
Procedure:
-
In a reaction vessel, prepare a mixture of oxalyl chloride and AlCl₃.
-
Cool the mixture to a temperature between 0°C and 30°C.
-
Slowly add 2,4-dichlorofluorobenzene to the mixture over a period of 0.5 to 1 hour.
-
After the addition is complete, maintain the reaction temperature between 20°C and 30°C for 1.5 to 2.5 hours.
-
Upon completion of the reaction, the product is isolated by direct vacuum distillation.
Expected Outcome:
-
A yield of up to 98% can be achieved with this method.[2]
Visualization of Workflows and Pathways
Synthesis Workflow
References
- 1. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Strategic Use of 2,4-Dichloro-5-fluorobenzyl Bromide in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed strategies and protocols for the incorporation of the 2,4-dichloro-5-fluorobenzyl moiety into complex molecules. Due to the high reactivity of the benzyl bromide functional group, direct protection is often impractical. Therefore, these notes focus on indirect or "precursor" strategies that allow for chemical transformations incompatible with a benzyl bromide, followed by its late-stage introduction.
Introduction: The Challenge of Protecting 2,4-Dichloro-5-fluorobenzyl Bromide
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic attack for the formation of new carbon-carbon and carbon-heteroatom bonds. However, this high reactivity also presents a significant challenge when synthetic plans require the use of strong bases or nucleophiles, such as Grignard or organolithium reagents, for modifications elsewhere on the aromatic ring. These reagents would readily react with the benzyl bromide.
Directly "protecting" the benzyl bromide group is not a conventional or feasible strategy. A more robust approach involves the use of a stable precursor that can be converted to the benzyl bromide in the final steps of a synthetic sequence. This document outlines two primary strategies:
-
Strategy A: The Benzyl Alcohol Precursor Approach. This involves protecting the hydroxyl group of 2,4-dichloro-5-fluorobenzyl alcohol, performing the desired transformations, and then deprotecting and converting the alcohol to the bromide.
-
Strategy B: The Toluene Precursor Approach. This strategy utilizes 2,4-dichloro-5-fluorotoluene as the starting material, allowing for reactions on the aromatic ring, followed by late-stage benzylic bromination.
Strategy A: The Benzyl Alcohol Precursor Approach
This strategy is ideal when the synthetic route involves the formation of an organometallic reagent from one of the chloro-substituents for subsequent coupling reactions. A key consideration is the choice of a protecting group for the benzyl alcohol that is stable to the planned reaction conditions, particularly strong bases and nucleophiles.
Suitable Protecting Groups for Benzyl Alcohols
The selection of an appropriate protecting group is critical. The ideal protecting group should be easy to install, stable to organometallic reagents, and readily removable under mild conditions that do not affect other functional groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability to Grignard/Organolithium Reagents |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), cat. acid (e.g., PTSA), CH₂Cl₂ | Aqueous acid (e.g., HCl, PTSA) | Generally stable |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or Aqueous HF | Generally stable |
| Methoxymethyl ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in THF/water) | Generally stable |
| Benzyl ether | Bn | BnBr, NaH, THF | Catalytic Hydrogenation (H₂, Pd/C) | Stable |
Experimental Protocols
Protocol 2.2.1: Protection of 2,4-Dichloro-5-fluorobenzyl Alcohol with TBDMS
-
To a solution of 2,4-dichloro-5-fluorobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.
Protocol 2.2.2: Grignard Formation and Reaction
-
Caution: This reaction is highly sensitive to moisture and air. All glassware must be flame-dried, and anhydrous solvents must be used.
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.5 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the TBDMS-protected 2,4-dichloro-5-fluorobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 2.2.3: Deprotection of the TBDMS Group
-
Dissolve the crude product from the previous step in THF (0.2 M).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the deprotection is complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 2.2.4: Conversion of the Benzyl Alcohol to Benzyl Bromide
-
Caution: Phosphorus tribromide is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
Dissolve the deprotected benzyl alcohol (1.0 eq) in anhydrous diethyl ether or dichloromethane (0.3 M) in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound derivative.
Workflow Diagram
Caption: Workflow for the Benzyl Alcohol Precursor Strategy.
Strategy B: The Toluene Precursor Approach
This strategy is advantageous when the desired modification of the aromatic ring can be performed on 2,4-dichloro-5-fluorotoluene. The methyl group is relatively inert to many reagents, including those used for organometallic chemistry, and can be selectively brominated at a late stage.
Key Reaction: Benzylic Bromination
The conversion of the methyl group to a bromomethyl group is typically achieved via a free radical chain reaction. N-Bromosuccinimide (NBS) is the most common reagent for this transformation, used in conjunction with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and light.
| Reagents | Conditions | Selectivity |
| N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) | CCl₄ or other non-polar solvent, reflux, light (e.g., sunlamp) | Highly selective for the benzylic position |
| Br₂, light (hν) | CCl₄, reflux | Less selective, potential for aromatic bromination |
Experimental Protocols
Protocol 3.2.1: Grignard Formation and Reaction with 2,4-Dichloro-5-fluorotoluene
-
This protocol is analogous to Protocol 2.2.2 , with 2,4-dichloro-5-fluorotoluene as the starting material instead of the protected alcohol.
Protocol 3.2.2: Late-Stage Benzylic Bromination
-
To a solution of the substituted 2,4-dichloro-5-fluorotoluene derivative (1.0 eq) in carbon tetrachloride (CCl₄, 0.2 M) in a flask equipped with a reflux condenser, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, 0.02 eq).
-
Heat the mixture to reflux while irradiating with a sunlamp or a standard incandescent light bulb.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid succinimide byproduct is seen floating at the top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash column chromatography or recrystallization.
Logical Relationship Diagram
Caption: Logical flow for the Toluene Precursor Strategy.
Safety Considerations
-
This compound and other benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organometallic reagents such as Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. They must be handled under an inert atmosphere using anhydrous techniques.
-
N-Bromosuccinimide (NBS) is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin.
-
Phosphorus tribromide (PBr₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Conclusion
The successful incorporation of the this compound moiety into complex molecules often requires strategic planning to circumvent the high reactivity of the benzyl bromide group. The use of benzyl alcohol or toluene precursors provides robust and versatile platforms for performing a wide range of chemical transformations prior to the introduction of the reactive benzylic bromide. The choice between these two strategies will depend on the specific synthetic route and the desired final product. Careful selection of protecting groups and reaction conditions is paramount to achieving high yields and purity.
Applications in Agrochemical Research: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals in the agrochemical industry, this document provides detailed application notes and protocols for key experimental procedures. It includes quantitative data summaries, step-by-step methodologies, and visualizations to facilitate the discovery and characterization of new agrochemical compounds.
Application Note 1: High-Throughput Screening (HTS) for Novel Herbicide Discovery
High-throughput screening (HTS) is a cornerstone of modern agrochemical research, enabling the rapid assessment of large compound libraries for herbicidal activity.[1] This application note details a typical HTS workflow for identifying inhibitors of a key plant enzyme.
Experimental Workflow: HTS for Enzyme Inhibitors
A typical HTS workflow involves several automated steps, from library preparation to hit identification.[1][2] The process is designed to be robust and reproducible, ensuring the quality of the data generated.
Protocol: HTS Assay for a Model Enzyme Inhibitor
This protocol describes a generalized fluorescence-based HTS assay to identify inhibitors of a target enzyme.
1. Preparation:
-
A diverse chemical library is formatted in 384-well plates at a stock concentration of 10 mM in DMSO.
-
Assay plates are prepared with positive controls (known inhibitor) and negative controls (DMSO vehicle).
2. Assay Procedure:
-
Using automated liquid handlers, add 50 nL of each library compound to the corresponding wells of the 384-well assay plates.
-
Dispense 10 µL of a solution containing the target enzyme in assay buffer to all wells.
-
Incubate the plates for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a fluorogenic substrate solution to all wells.
-
Incubate for 60 minutes at room temperature.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay.[3][4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]
Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay.[3][4][5] It is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control.
-
μ_neg and σ_neg are the mean and standard deviation of the negative control.
Data Presentation: HTS Assay Quality Control
| Parameter | Value | Interpretation |
| Mean of Positive Control (μ_pos) | 1500 | Average signal with inhibitor |
| Std Dev of Positive Control (σ_pos) | 75 | Variation in positive control |
| Mean of Negative Control (μ_neg) | 100 | Average signal without inhibitor |
| Std Dev of Negative Control (σ_neg) | 50 | Variation in negative control |
| Z'-Factor | 0.64 | Excellent Assay Quality |
Application Note 2: Target Identification and Mechanism of Action Studies
Once a "hit" compound is identified through HTS, the next crucial steps are to determine its molecular target and mechanism of action. This often involves a combination of biochemical assays and genetic approaches.
Protocol 1: In Vitro Enzyme Inhibition Assay - Protoporphyrinogen Oxidase (PPO)
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme and is a common target for herbicides.[1] PPO inhibitors cause the accumulation of protoporphyrinogen IX, which leads to photodynamic damage and plant death.[1]
1. Enzyme Extraction:
-
Homogenize fresh plant leaf tissue in an ice-cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the PPO enzyme.
-
Determine the protein concentration of the extract.
2. Enzyme Assay:
-
In a 96-well plate, add assay buffer, the enzyme extract, and various concentrations of the test compound.
-
Include a no-inhibitor control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence over time as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation: IC50 Values for PPO-Inhibiting Herbicides
| Herbicide | Chemical Class | IC50 (nM) |
| Fomesafen | Diphenyl ether | 5 |
| Lactofen | Diphenyl ether | 15 |
| Oxyfluorfen | Diphenyl ether | 30 |
| Sulfentrazone | Triazolinone | 8 |
| Carfentrazone-ethyl | Triazolinone | 12 |
Note: IC50 values are representative and can vary depending on the specific assay conditions and plant species.
Protocol 2: In Vivo Photosystem II (PSII) Inhibition Assay
Photosystem II (PSII) is a critical component of the photosynthetic electron transport chain and a major target for many herbicides.[6][7][8] Inhibition of PSII blocks electron flow, leading to a halt in photosynthesis and the production of damaging reactive oxygen species.[6] Chlorophyll a fluorescence measurement is a non-invasive technique to assess the efficiency of PSII.[9][10][11]
1. Plant Treatment:
-
Grow test plants (e.g., Arabidopsis thaliana) to the 2-3 leaf stage.
-
Treat the plants with different concentrations of the test herbicide.
-
Include an untreated control group.
2. Chlorophyll Fluorescence Measurement (OJIP Test):
-
After a set incubation period (e.g., 24 hours), dark-adapt the plants for at least 20 minutes.
-
Use a portable chlorophyll fluorometer to measure the fast chlorophyll fluorescence induction curve (OJIP transient).
-
The key parameter to analyze is Fv/Fm, the maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates PSII inhibition.[2]
3. Data Analysis:
-
Calculate the Fv/Fm values for all treated and control plants.
-
Determine the concentration of the herbicide that causes a 50% reduction in Fv/Fm (EC50).
Data Presentation: Effect of a PSII-Inhibiting Herbicide on Chlorophyll Fluorescence
| Herbicide Concentration (µM) | Fv/Fm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.82 ± 0.02 | 0 |
| 0.1 | 0.65 ± 0.03 | 20.7 |
| 1 | 0.41 ± 0.04 | 50.0 |
| 10 | 0.15 ± 0.02 | 81.7 |
| 100 | 0.05 ± 0.01 | 93.9 |
Signaling Pathway: Abscisic Acid (ABA) in Plant Stress Response
Abscisic acid (ABA) is a key plant hormone that regulates various stress responses, including stomatal closure to reduce water loss.[12] Some herbicides can induce stress responses that involve the ABA signaling pathway.
Application Note 3: Target Validation using CRISPR-Cas9
CRISPR-Cas9 technology has revolutionized functional genomics and provides a powerful tool for validating the molecular targets of herbicides.[13][14] By creating specific gene knockouts, researchers can confirm whether the inactivation of a particular protein confers resistance to a herbicide.[13][14]
Experimental Workflow: CRISPR-Cas9 for Herbicide Target Validation
The workflow for CRISPR-Cas9-mediated target validation involves designing guide RNAs, transforming plants, and screening for herbicide resistance.
Protocol: CRISPR-Cas9 Mediated Knockout of a Target Gene in Arabidopsis thaliana
This protocol outlines the key steps for generating a knockout of a putative herbicide target gene in Arabidopsis thaliana.
1. sgRNA Design and Vector Construction:
-
Identify a suitable 20-bp target sequence in an exon of the gene of interest that is followed by a Protospacer Adjacent Motif (PAM).
-
Synthesize and clone the sgRNA into a plant transformation vector containing the Cas9 nuclease gene.
2. Agrobacterium-mediated Transformation:
-
Introduce the vector into Agrobacterium tumefaciens.
-
Transform Arabidopsis thaliana plants using the floral dip method.
3. Selection and Genotyping of T1 Plants:
-
Select transformed T1 plants based on an antibiotic or herbicide resistance marker present on the transformation vector.
-
Extract genomic DNA from T1 plants and perform PCR and Sanger sequencing to identify individuals with mutations at the target site.
4. Herbicide Resistance Phenotyping:
-
Propagate T1 plants with confirmed mutations to the T2 generation.
-
Sow T2 seeds on media containing the herbicide of interest.
-
Observe and quantify the level of herbicide resistance in the mutant lines compared to wild-type plants.
Data Presentation: Quantitative Analysis of Herbicide Resistance in a CRISPR-Mediated Knockout Line
| Plant Line | Genotype | Germination Rate on Herbicide (%) | Root Length on Herbicide (mm, Mean ± SD) |
| Wild-Type | +/+ | 15 | 2.1 ± 0.5 |
| Mutant Line 1 | -/- (homozygous knockout) | 92 | 10.5 ± 1.2 |
| Mutant Line 2 | +/- (heterozygous) | 55 | 6.3 ± 0.8 |
These results would strongly suggest that the knocked-out gene is indeed the target of the herbicide.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. scispace.com [scispace.com]
- 3. assay.dev [assay.dev]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 10. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives [mdpi.com]
- 11. earsel.org [earsel.org]
- 12. Abscisic acid - Wikipedia [en.wikipedia.org]
- 13. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing [mdpi.com]
- 14. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for the synthesis of this compound is through the free-radical bromination of the benzylic methyl group of 2,4-Dichloro-5-fluorotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. The reaction is usually initiated by heat or UV light.
Q2: What are the most common impurities I should expect in my crude product?
The principal impurity in the synthesis of this compound is the over-brominated product, 2,4-Dichloro-5-fluorobenzal bromide (the dibromo- derivative). Other potential impurities can include unreacted starting material (2,4-Dichloro-5-fluorotoluene ), and minor byproducts from reactions with residual water or solvent. In some cases, especially if the reaction conditions are not well-controlled, trace amounts of ring-brominated isomers may also be formed.
Q3: How can I minimize the formation of the dibrominated impurity?
Controlling the formation of 2,4-Dichloro-5-fluorobenzal bromide is crucial for obtaining a high purity product. Key strategies include:
-
Stoichiometry: Use a carefully controlled molar ratio of NBS to the starting toluene. A slight excess of the toluene (e.g., 1.1 to 1 equivalents) relative to NBS can help to minimize over-bromination.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed, or when the formation of the desired product is maximized, can prevent the accumulation of the dibromo- impurity.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Excessive heat can increase the rate of the second bromination.
-
Slow Addition of NBS: In some cases, the slow, portion-wise addition of NBS can help to maintain a low concentration of the brominating agent, favoring mono-bromination.
-
Initiator Concentration: Use the minimum effective amount of radical initiator.
Q4: What are the recommended methods for purifying the crude this compound?
Recrystallization is the most common and effective method for purifying the crude product and removing the dibrominated impurity. Suitable solvents for recrystallization typically include non-polar organic solvents such as hexanes, heptane, or mixtures of these with a slightly more polar solvent like dichloromethane or ethyl acetate to achieve the desired solubility profile. The higher polarity of the dibrominated compound often allows for its separation from the desired mono-brominated product during the crystallization process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of dibrominated impurity | - Excess NBS used.- Prolonged reaction time.- High reaction temperature.- Poor quality NBS containing excess bromine. | - Use a 1:1 or slightly less than 1 molar ratio of NBS to starting material.- Monitor the reaction closely and quench it once the starting material is consumed.- Maintain a consistent and moderate reaction temperature (e.g., reflux in CCl₄).- Use freshly recrystallized NBS. |
| Low conversion of starting material | - Insufficient radical initiator.- Deactivated initiator (e.g., old AIBN).- Insufficient reaction time or temperature.- Presence of radical inhibitors in the solvent or on glassware. | - Increase the amount of radical initiator slightly.- Use a fresh batch of initiator.- Ensure the reaction is run at the appropriate temperature for the chosen initiator and for a sufficient duration.- Use clean, dry glassware and high-purity solvents. |
| Formation of colored byproducts | - Decomposition of reagents or products at high temperatures.- Presence of impurities in the starting materials or solvent. | - Ensure the reaction temperature is not excessively high.- Purify starting materials and use high-purity, dry solvents.- A wash of the crude product with a reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored impurities. |
| Difficulty in inducing crystallization during purification | - Crude product is too impure.- Incorrect choice of recrystallization solvent.- Insufficient cooling or supersaturation. | - First, attempt to purify the crude product by flash chromatography to remove a larger portion of the impurities.- Experiment with different solvent systems (e.g., hexanes, heptane/ethyl acetate mixtures).- Try seeding the solution with a small crystal of pure product, or scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Cool the solution slowly to promote the formation of larger crystals. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2,4-Dichloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
-
Hexanes or Heptane for recrystallization
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Dichloro-5-fluorotoluene (1.0 equivalent).
-
Add the chosen solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-bromosuccinimide (1.0 to 1.05 equivalents) and the radical initiator (0.02 to 0.05 equivalents) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the cold solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or heptane). Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthesis pathway of this compound and the formation of the primary impurity.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 2,4-Dichloro-5-fluorobenzyl Bromide
Welcome to the technical support center for the purification of 2,4-Dichloro-5-fluorobenzyl bromide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude this compound?
A1: Crude this compound, typically synthesized via radical bromination of 2,4-dichloro-5-fluorotoluene, may contain several process-related impurities. The most common ones include:
-
Unreacted Starting Material: 2,4-dichloro-5-fluorotoluene.
-
Over-brominated Species: 1-(dibromomethyl)-2,4-dichloro-5-fluorobenzene. Over-bromination is a common side reaction in radical halogenations.[1]
-
Hydrolysis Product: 2,4-dichloro-5-fluorobenzyl alcohol. Benzyl bromides are susceptible to hydrolysis if exposed to moisture.[2]
-
Reagent Byproducts: If using N-Bromosuccinimide (NBS) for bromination, succinimide will be present as a byproduct.[3]
Q2: My TLC shows a spot very close to my product spot. How can I differentiate it and choose a purification method?
A2: The starting material (toluene derivative) is typically less polar than the product (benzyl bromide), while the hydrolysis product (benzyl alcohol) is significantly more polar. The dibrominated species will be of similar polarity to the product.
-
Identification: To identify the spots, you can run co-spot TLCs with your starting material. The benzyl alcohol spot will be much more polar and have a lower Rf value.
-
Purification Strategy: Flash column chromatography is the most effective method to separate compounds with close Rf values.[4][5] A shallow elution gradient is recommended. For non-polar impurities like the starting material or dibromide, recrystallization can also be effective if the product is a solid.
Q3: My product is an oil/waxy solid at room temperature, making recrystallization difficult. What should I do?
A3: If your product fails to crystallize or "oils out," this is often due to persistent impurities.
-
Initial Cleanup: First, attempt a liquid-liquid extraction. Dissolve the crude material in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a 5% sodium bicarbonate solution to remove any acidic byproducts like HBr. Follow with a water and then a brine wash.[6]
-
Chromatography: After the wash, purify the material using flash column chromatography on silica gel. This is the most reliable method for purifying oily or low-melting solids.[5][7]
-
Induce Crystallization: After chromatography, you can attempt to crystallize the purified oil. Dissolve it in a minimal amount of a hot non-polar solvent (like hexane) and cool it slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.
Q4: How can I prevent the degradation of my product during purification?
A4: The primary degradation pathway for benzyl bromides is hydrolysis to the corresponding benzyl alcohol.[2]
-
Use Dry Solvents: Ensure all solvents used for workup and chromatography are anhydrous.
-
Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol for chromatography, as they can react with the benzyl bromide.
-
Neutral Conditions: Keep the product under neutral conditions. Residual acid (HBr) can catalyze decomposition. A wash with a weak base (e.g., NaHCO₃ solution) before concentration is advisable.[6]
-
Temperature Control: Avoid excessive heat. If you must concentrate the product, use a rotary evaporator with a water bath temperature below 40°C. Avoid high-temperature distillation unless you have confirmed the thermal stability of the compound.[8]
Q5: I used excess benzyl bromide in a reaction. How can I remove it from my desired product?
A5: Unreacted benzyl bromide can be removed using several methods, depending on the properties of your desired product.
-
Column Chromatography: Benzyl bromides are relatively non-polar. They will typically elute quickly from a silica gel column with a non-polar eluent like hexanes or a low-percentage ethyl acetate/hexane mixture.[9]
-
Chemical Scavenging: If your desired product is stable to amines, you can quench the excess benzyl bromide by adding a small amount of a nucleophilic amine like triethylamine. This forms a quaternary ammonium salt, which is typically water-soluble and can be removed during an aqueous workup.[10]
-
Vacuum Distillation: If your desired product is non-volatile and thermally stable, the unreacted benzyl bromide can be removed under reduced pressure.[11]
Quantitative Data Summary
The following table summarizes typical parameters for the purification of benzyl bromides, which can be adapted for this compound.
| Purification Method | Key Parameters | Typical Purity Achieved | Expected Yield Loss | Notes |
| Flash Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 100:0 to 95:5) | >99% | 10-20% | Most versatile and effective method for removing both polar and non-polar impurities.[4][5] |
| Recrystallization | Solvent System: Hexanes or Heptane | >98.5% | 15-30% | Effective for removing impurities with different solubility profiles. Only suitable if the product is a solid. |
| Aqueous Wash | Reagents: 5% NaHCO₃, Water, Brine | N/A (Pre-purification) | <5% | Removes acidic impurities and water-soluble byproducts. Essential prior to chromatography or distillation.[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. An ideal system will give your product an Rf value of ~0.25-0.35. For a non-polar compound like this benzyl bromide, you will likely start with 100% hexane and slowly increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pack the column without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product (e.g., 1 gram) in a minimal amount of dichloromethane or the initial eluent. For better separation, adsorb the crude mixture onto a small amount of silica gel (~2-3 g), remove the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with 100% hexane. If the starting material is an impurity, it will elute first. Collect fractions and monitor by TLC.
-
Gradient Elution: Gradually increase the solvent polarity (e.g., from 100% hexane to 98:2 hexane:ethyl acetate) to elute your product. The more polar benzyl alcohol impurity will remain on the column and elute much later.
-
Fraction Analysis: Spot the collected fractions on a TLC plate. Combine the fractions that contain the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (<40°C) to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude, semi-pure product into a test tube. Add a small volume of a non-polar solvent, such as hexane.
-
Dissolution: Gently heat the mixture until the solid completely dissolves. If it dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve even when hot, the solvent is not polar enough. The ideal solvent dissolves the compound when hot but not when cold.
-
Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Logical Workflow for Purification
Caption: Decision workflow for selecting a purification technique.
Degradation Pathway
Caption: Primary hydrolysis degradation pathway for the target compound.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2,4-Dichloro-5-fluorobenzyl Bromide
Welcome to the technical support center for 2,4-Dichloro-5-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis and subsequent reactions of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing this compound from 2,4-dichloro-5-fluorotoluene?
A1: The primary challenge is controlling the selectivity of the benzylic bromination. The presence of electron-withdrawing chloro and fluoro groups on the aromatic ring deactivates the substrate, making the reaction slower and potentially requiring harsher conditions.[1] The main issues are:
-
Low Conversion: Insufficient reaction time, temperature, or initiator concentration can lead to incomplete conversion of the starting material.
-
Over-bromination: A significant side reaction is the formation of the dibrominated product, 2,4-dichloro-5-fluoro-1-(dibromomethyl)benzene. This is a common issue in benzylic brominations.[2]
-
Ring Bromination: Although less common for deactivated rings, under certain conditions, electrophilic aromatic substitution on the ring can occur, especially if the reaction conditions favor ionic pathways.
Q2: I am observing significant amounts of the di-brominated side product. How can I improve the selectivity for mono-bromination?
A2: To favor mono-bromination, the key is to maintain a low concentration of bromine radicals and molecular bromine throughout the reaction. Strategies include:
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Slow Addition of Brominating Agent: Instead of adding all the N-Bromosuccinimide (NBS) at once, a slow, portion-wise or continuous addition can help maintain a low concentration of the brominating species.[2]
-
Use of Specific Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can sometimes offer better selectivity compared to NBS.
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Control of Initiator Concentration: Use the minimum effective amount of radical initiator (e.g., AIBN or benzoyl peroxide).
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Photochemical Flow Conditions: Continuous photochemical bromination using in-situ generated bromine (e.g., from NaBrO₃/HBr) in a microreactor has been shown to be highly efficient and selective for dichlorotoluene substrates.[3]
Q3: My N-alkylation or O-alkylation reaction with this compound is giving a low yield. What are the potential causes?
A3: Low yields in alkylation reactions with this substrate can stem from several factors:
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Poor Nucleophilicity: The substrate you are trying to alkylate (e.g., an amine or a phenol) may not be a strong enough nucleophile.
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Steric Hindrance: Either the nucleophile or the benzyl bromide itself might be sterically hindered, slowing down the S(_N)2 reaction.
-
Inappropriate Base: The base used may not be strong enough to deprotonate the nucleophile effectively, or it may be too strong, leading to side reactions like elimination.
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Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions.
-
Side Reactions: Elimination (E2) can compete with substitution, especially with sterically hindered or strong bases.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. Given that the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often effective for removing impurities like the starting material and the di-brominated side product. If isomers are present or separation is difficult, silica gel column chromatography is a reliable alternative.
Troubleshooting Guides
Issue 1: Low Yield in Benzylic Bromination of 2,4-Dichloro-5-fluorotoluene
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted starting material | 1. Insufficient radical initiator. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Poor quality of brominating agent (e.g., old NBS). | 1. Increase initiator (AIBN, benzoyl peroxide) concentration in small increments (e.g., 1-5 mol%). 2. Gradually increase the reaction temperature while monitoring for side products. 3. Extend the reaction time and monitor by TLC or GC. 4. Use freshly recrystallized NBS. |
| Significant di-bromination | 1. High local concentration of brominating agent. 2. Reaction run for too long after full conversion of starting material. | 1. Add NBS or DBDMH portion-wise or as a slurry over an extended period.[2] 2. Carefully monitor the reaction and stop it once the starting material is consumed. 3. A strategy to reduce the dibromide back to the desired mono-bromide using a reducing agent like diethyl phosphite has been reported for similar systems.[2] |
| Formation of colored impurities | 1. Decomposition of reagents at high temperatures. 2. Presence of bromine from NBS degradation leading to ring bromination. | 1. Ensure the reaction temperature does not exceed the decomposition temperature of the initiator or product. 2. Use a radical scavenger in small amounts if ring bromination is suspected. Consider using DBDMH with a Lewis acid catalyst like ZrCl₄ to promote benzylic bromination. |
Issue 2: Low Yield in Alkylation Reactions (N- or O-alkylation)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting materials remain | 1. Base is not strong enough to deprotonate the nucleophile. 2. Reaction temperature is too low or time is too short. 3. Poor solubility of reagents. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Increase the temperature and/or reaction time. 3. Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO). |
| Formation of elimination byproducts | 1. Base is too strong or sterically hindered. 2. High reaction temperature. | 1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of alkoxides or hydroxides. 2. Run the reaction at the lowest effective temperature. |
| Multiple alkylations on the nucleophile | 1. Stoichiometry of the benzyl bromide is too high. 2. The mono-alkylated product is more nucleophilic than the starting material. | 1. Use a slight excess of the nucleophile relative to the benzyl bromide. 2. Add the benzyl bromide slowly to the reaction mixture to maintain its low concentration. |
Data Presentation
The following tables provide representative data for benzylic bromination and subsequent alkylation reactions. Note that yields can vary significantly based on the specific substrate and precise reaction conditions.
Table 1: Representative Conditions for Benzylic Bromination of Dichloro-substituted Toluenes
| Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| NBS | AIBN | CCl₄ | Reflux | 4-8 | 60-80 | [2] |
| DBDMH | ZrCl₄ | CH₂Cl₂ | Reflux | 2-4 | 75-90 | |
| HBr / H₂O₂ | Blue LED Light | 1,2-Dichloroethane | 70 | < 0.5 (Flow) | >90 | [3] |
| Br₂ | Thermal (Vapor) | None | 100-170 | Continuous | Variable | [4] |
Table 2: Representative Conditions for N-Alkylation using Substituted Benzyl Bromides
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| Primary Aromatic Amine | K₂CO₃ | Acetone | Reflux | 6-12 | 60-80 | |
| Secondary Amine | Cs₂CO₃ | Acetonitrile | 60 | 3-6 | 85-95 | |
| Imidazole/Triazole | NaH | DMF | 25-50 | 2-4 | >90 | [5] |
| Piperazine | Triethylamine | Ethanol | 70 | 1-2 | 80-90 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol is a general procedure based on the Wohl-Ziegler reaction, adapted for an electron-deficient substrate.
Materials:
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2,4-Dichloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add 2,4-dichloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and the solvent (e.g., CCl₄).
-
Add a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux (for CCl₄, approx. 77°C) and monitor the reaction progress by TLC or GC. The reaction can be initiated by shining a lamp on the flask.
-
Upon consumption of the starting material (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: N-Alkylation of a Heterocycle with this compound
This protocol is a general procedure for the alkylation of an N-H containing heterocycle (e.g., imidazole, pyrazole, triazole).
Materials:
-
Heterocycle (e.g., 1H-1,2,4-triazole) (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert atmosphere flask, add the heterocycle and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
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In a separate flask, dissolve this compound in a small amount of anhydrous DMF.
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Add the benzyl bromide solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting flowchart for addressing low yield in benzylic bromination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 5. US7652013B2 - Inhibitors of stearoyl-CoA desaturase - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2,4-Dichloro-5-fluorobenzyl bromide with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Problem 1: Low Yield of N-Alkylated Product with Amine Nucleophiles
Question: I am reacting this compound with a primary or secondary amine and observing a low yield of my desired mono-alkylated product. What are the potential side reactions and how can I minimize them?
Answer:
Low yields in N-alkylation reactions with this compound are often due to overalkylation , where the initially formed secondary or tertiary amine is more nucleophilic than the starting amine and reacts further with the benzyl bromide. This leads to the formation of di- and tri-alkylated products, and ultimately quaternary ammonium salts.
Troubleshooting Workflow for Overalkylation:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Quantitative Data on Overalkylation (General Trends for Benzyl Halides):
| Amine Type | Alkylating Agent | Conditions | Product Distribution (Typical) |
| Primary Amine | Benzyl Bromide (1 eq) | 1 eq. Amine, No external base | Mixture of mono-, di-, and tri-alkylated products |
| Primary Amine | Benzyl Bromide (1 eq) | >3 eq. Amine | Predominantly mono-alkylated product |
| Secondary Amine | Benzyl Bromide (1 eq) | 1 eq. Amine, No external base | Mixture of tertiary amine and quaternary salt |
Experimental Protocol: General Procedure for Mono-N-alkylation of a Primary Amine
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Reaction Setup: In a round-bottom flask, dissolve the primary amine (3-5 equivalents) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere (N₂ or Ar).
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Addition of Alkylating Agent: To the stirred solution, add this compound (1 equivalent) dropwise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the starting benzyl bromide is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Problem 2: Formation of Alkene Byproduct in Reactions with O-Nucleophiles (Williamson Ether Synthesis)
Question: I am attempting to synthesize an ether by reacting this compound with an alkoxide or phenoxide, but I am observing a significant amount of an alkene byproduct. What is happening and how can I favor the desired ether formation?
Answer:
The formation of an alkene byproduct is due to a competing E2 elimination reaction . The alkoxide or phenoxide, in addition to being a nucleophile, is also a base that can abstract a proton from the benzylic carbon, leading to the elimination of HBr and the formation of a styrene derivative.
Logical Relationship for Substitution vs. Elimination:
Caption: Factors influencing substitution vs. elimination pathways.
Troubleshooting Tips to Minimize Elimination:
-
Base Strength: Use the weakest base necessary to deprotonate the alcohol or phenol. For phenols, milder bases like potassium carbonate are often sufficient and less prone to inducing elimination compared to stronger bases like sodium hydride.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the SN2 pathway over the E2 pathway.
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Steric Hindrance: While this compound is a primary halide and less prone to elimination, using a sterically bulky alkoxide can increase the likelihood of elimination.
Quantitative Data on Substitution vs. Elimination (General Trends for Benzyl Halides):
| Substrate | Base/Nucleophile | Solvent | Temperature | Predominant Reaction |
| Primary Benzyl Halide | RO⁻ (non-hindered) | Polar Aprotic | Room Temp | SN2 (Substitution) |
| Primary Benzyl Halide | t-BuO⁻ (hindered) | Polar Aprotic | Room Temp | E2 (Elimination) becomes more significant |
| Primary Benzyl Halide | RO⁻ | Polar Aprotic | Elevated Temp | E2 (Elimination) increases |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
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Formation of Alkoxide/Phenoxide: In a dry flask under an inert atmosphere, dissolve the alcohol or phenol in a suitable anhydrous solvent (e.g., DMF, THF). Add a base (e.g., NaH, K₂CO₃) portion-wise at 0 °C or room temperature.
-
Addition of Alkylating Agent: To the resulting alkoxide/phenoxide solution, add this compound (1-1.2 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, quench with water or saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and purify the crude product by column chromatography.
Problem 3: O- vs. C-Alkylation of Phenols
Question: When reacting this compound with a phenoxide, I am obtaining a mixture of the desired O-alkylated ether and a C-alkylated byproduct. How can I improve the selectivity for O-alkylation?
Answer:
Phenoxide ions are ambident nucleophiles, meaning they can react at two different positions: the oxygen atom (O-alkylation) to form an ether, or a carbon atom on the aromatic ring (C-alkylation) to form a substituted phenol. The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.
Signaling Pathway for O- vs. C-Alkylation:
Caption: Solvent effect on O- vs. C-alkylation of phenoxides.
Troubleshooting Tips for Selectivity:
-
Solvent Choice:
-
For O-Alkylation: Use polar aprotic solvents like DMF, acetonitrile, or acetone. These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a "naked" and highly reactive nucleophile, thus favoring O-alkylation.
-
C-Alkylation is Favored in: Polar protic solvents like water or ethanol. These solvents can form hydrogen bonds with the oxygen atom of the phenoxide, making it less available for nucleophilic attack and promoting reaction at the carbon of the ring.
-
-
Counter-ion: The nature of the cation can also influence the selectivity, although to a lesser extent than the solvent.
Quantitative Data on O- vs. C-Alkylation of Sodium Phenoxide with Benzyl Bromide:
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| DMF | High (often >90%) | Low |
| Acetonitrile | High | Low |
| Water | Low | High |
| Ethanol | Moderate | Moderate |
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to decomposition during storage?
A1: Like many benzyl bromides, this compound can be sensitive to moisture and light. It is recommended to store it in a tightly sealed container, in a cool, dark, and dry place. Over time, hydrolysis can occur, leading to the formation of the corresponding benzyl alcohol and HBr.
Q2: Can I use this compound in Friedel-Crafts alkylation reactions?
A2: While benzyl halides can be used in Friedel-Crafts alkylations, the reaction with this compound can be complex. The electron-withdrawing chloro and fluoro substituents on the aromatic ring can deactivate it towards further electrophilic aromatic substitution. Additionally, the benzylic carbocation that would form is stabilized, which can lead to rearrangements and other side reactions. Careful optimization of the Lewis acid catalyst and reaction conditions would be necessary.
Q3: Are there any known impurities in the synthesis of the drug Pazopanib that could arise from side reactions of a precursor related to this compound?
A3: While the exact synthetic route for Pazopanib can vary, some routes may involve precursors that are structurally similar to this compound. Potential process impurities could arise from incomplete reactions or side reactions of such precursors. For instance, if a related benzyl halide is used to alkylate an amine, impurities from overalkylation or reactions with residual starting materials could be formed. It is crucial to have robust analytical methods to detect and quantify any such process-related impurities.
Q4: What is the expected reactivity of this compound in SN1 versus SN2 reactions?
A4: this compound is a primary benzyl halide. As such, it will predominantly undergo SN2 reactions with good nucleophiles in polar aprotic solvents. The backside attack at the primary carbon is sterically accessible. However, under conditions that favor carbocation formation (e.g., with a poor nucleophile in a polar protic solvent), an SN1 pathway is also possible due to the resonance stabilization of the resulting benzylic carbocation by the aromatic ring. The electron-withdrawing substituents on the ring will slightly destabilize the carbocation, which may make the SN1 pathway less favorable compared to unsubstituted benzyl bromide.
Technical Support Center: Managing 2,4-Dichloro-5-fluorobenzyl bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 2,4-Dichloro-5-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted benzyl bromide reagent.[1] It is utilized as a chemical intermediate in organic synthesis, particularly in the preparation of a wide range of biologically active compounds, including those for pharmaceutical and agrochemical applications.[2][3][4] Its reactive benzyl bromide group allows for the introduction of the 2,4-dichloro-5-fluorobenzyl moiety into various molecular structures.
Q2: How should this compound be stored to minimize moisture exposure?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is crucial to keep the container sealed when not in use to prevent the ingress of atmospheric moisture. Storage in a desiccator containing a suitable drying agent is highly recommended.
Q3: What are the visible signs of moisture contamination in this compound?
While the compound is typically a colorless to light yellow liquid or solid, moisture contamination may lead to a change in its physical appearance. This can include cloudiness, discoloration, or the formation of a precipitate. A pungent, acidic odor, likely due to the formation of hydrobromic acid upon hydrolysis, can also be an indicator of degradation.
Q4: What happens if this compound is exposed to water?
Benzyl bromides are generally susceptible to hydrolysis, a reaction in which the compound reacts with water. In the case of this compound, exposure to moisture will likely lead to its decomposition into 2,4-Dichloro-5-fluorobenzyl alcohol and hydrobromic acid. This degradation will reduce the purity and reactivity of the reagent in your experiments.
Q5: Can I still use this compound if I suspect it has been exposed to moisture?
Using a moisture-contaminated reagent is not recommended as it can lead to failed reactions, low yields, and the formation of unwanted byproducts. The presence of hydrobromic acid can also interfere with reaction conditions, particularly in base-sensitive reactions. It is best to use a fresh, unopened container of the reagent or to purify the compromised material if possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction | Reagent degradation due to moisture exposure. | - Use a fresh, unopened container of this compound. - Ensure all reaction glassware is thoroughly dried before use. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected byproducts | Presence of 2,4-Dichloro-5-fluorobenzyl alcohol from hydrolysis. | - Confirm the identity of byproducts using analytical techniques (e.g., NMR, GC-MS). - If hydrolysis is confirmed, discard the contaminated reagent. |
| Inconsistent reaction outcomes | Variable levels of moisture contamination in the reagent. | - Implement stringent anhydrous techniques for all reactions involving this reagent. - Store the reagent in smaller, single-use aliquots to minimize repeated exposure of the main stock to the atmosphere. |
| Change in reagent appearance (e.g., cloudiness) | Hydrolysis and formation of insoluble degradation products. | - Do not use the reagent. - Procure a new batch of the reagent and adhere to strict storage and handling protocols. |
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Purge the reaction vessel and transfer apparatus with a dry, inert gas (e.g., nitrogen or argon).
-
-
Dispensing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Work in a well-ventilated fume hood.[5]
-
Briefly open the container under a positive pressure of inert gas.
-
Quickly withdraw the required amount of the reagent using a dry syringe or cannula.
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Immediately reseal the container, preferably with paraffin film, and return it to the desiccator for storage.
-
-
Reaction Setup:
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Add the dispensed reagent to the reaction vessel, which is maintained under an inert atmosphere.
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Use anhydrous solvents and reagents for the reaction.
-
Visual Guides
Caption: Decision workflow for handling this compound.
Caption: Simplified hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-dichloro-5-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method for the synthesis of this compound is through the free-radical bromination of 2,4-dichloro-5-fluorotoluene. This reaction, often a variation of the Wohl-Ziegler reaction, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this reaction?
A2: NBS is preferred because it allows for a low, controlled concentration of bromine radicals to be maintained throughout the reaction.[3] This enhances the selectivity for benzylic bromination and minimizes competing side reactions such as electrophilic aromatic bromination. Using Br₂ directly can lead to a higher incidence of these undesirable side reactions.
Q3: What are the key safety precautions to consider when working with this compound and its precursors?
A3: this compound is a corrosive compound that can cause severe skin burns and eye damage.[4] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The starting material, 2,4-dichloro-5-fluorotoluene, and the solvent, often a chlorinated hydrocarbon, also require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves several steps. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed sequentially with water, a dilute aqueous solution of a reducing agent like sodium bisulfite (to remove any remaining bromine), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. For higher purity, vacuum distillation or column chromatography can be employed.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature or light initiation. 3. Deactivated starting material due to electron-withdrawing groups.[6] 4. Presence of radical inhibitors in the solvent or on glassware. | 1. Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). 2. Ensure the reaction is heated to the appropriate reflux temperature or adequately irradiated with a suitable light source. 3. Increase the reaction time or the amount of radical initiator. For highly deactivated substrates, a more forceful method like using liquid bromine at high temperatures may be considered, though with extreme caution.[6] 4. Use freshly distilled, inhibitor-free solvent and ensure all glassware is clean and dry. |
| Formation of Dibrominated Side Product | 1. Over-bromination due to an excess of the brominating agent or prolonged reaction time.[1] 2. High local concentration of bromine. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Aromatic Bromination Side Products | 1. Presence of acidic impurities which can promote electrophilic aromatic substitution. 2. Use of molecular bromine instead of NBS. | 1. Add a non-nucleophilic base, such as calcium carbonate, to the reaction mixture to neutralize any acidic byproducts (like HBr). 2. Use NBS as the bromine source to maintain a low concentration of bromine radicals.[3] |
| Product Decomposition during Workup or Purification | 1. Hydrolysis of the benzyl bromide by water. 2. Thermal decomposition during distillation at high temperatures. | 1. Perform aqueous washes quickly and at low temperatures. Ensure the organic layer is thoroughly dried before solvent removal. 2. Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. |
Experimental Protocols
Representative Protocol for Benzylic Bromination of 2,4-dichloro-5-fluorotoluene
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2,4-dichloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,4-dichloro-5-fluorotoluene (1.0 eq).
-
Add the solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) and the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).
-
Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no reaction conversion.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. This compound | CAS#:261763-27-3 | Chemsrc [chemsrc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions with 2,4-Dichloro-5-fluorobenzyl Bromide
For researchers, scientists, and drug development professionals utilizing 2,4-Dichloro-5-fluorobenzyl bromide, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My N-alkylation reaction with this compound is showing low to no conversion of my starting amine/heterocycle. What are the likely causes and how can I improve the yield?
A1: Low conversion in N-alkylation reactions is a common issue. Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:
-
Inadequate Base: The base you are using may not be strong enough to sufficiently deprotonate your amine or nitrogen-containing heterocycle.
-
Recommendation: Switch to a stronger base. For example, if you are using potassium carbonate (K₂CO₃), consider trying sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use of a slight excess of the base (1.1-1.2 equivalents) can also be beneficial.[1]
-
-
Poor Solubility: The reactants, particularly the deprotonated nucleophile or the benzyl bromide, may have poor solubility in the chosen solvent, leading to a slow reaction rate.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Recommendation: Gradually increase the reaction temperature. For many alkylations, temperatures between 50-80 °C are effective. Monitor the reaction closely for the appearance of side products as the temperature is increased.
-
-
Steric Hindrance: The nitrogen atom you are trying to alkylate may be sterically hindered, making it difficult for the bulky 2,4-dichloro-5-fluorobenzyl group to approach.
-
Recommendation: While difficult to change the reactants, optimizing other conditions like temperature and reaction time becomes even more critical. In some cases, using a less sterically demanding alkylating agent might be necessary if the reaction fails to proceed.
-
-
Reagent Quality: The this compound may have degraded. This compound is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol.
-
Recommendation: Use freshly opened or properly stored reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing significant side product formation in my Williamson ether synthesis. How can I increase the selectivity for the desired ether?
A2: Side product formation in Williamson ether synthesis, typically elimination products (alkenes) from the alkyl halide or O- vs. C-alkylation, can be a significant issue. Here are some strategies to improve selectivity:
-
Choice of Base: A very strong base can promote the E2 elimination of HBr from the benzyl bromide, leading to the formation of a substituted toluene derivative.
-
Recommendation: Use a milder base that is still strong enough to deprotonate your alcohol or phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices for phenol alkylation.
-
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient.
-
-
Solvent Effects: The solvent can influence the reaction pathway.
Q3: My reaction is messy, showing multiple spots on the TLC plate. What are the possible side reactions with this compound?
A3: Besides the desired substitution, this compound can participate in several side reactions:
-
Elimination: As mentioned above, elimination of HBr to form 2,4-dichloro-5-fluorotoluene can occur, especially with strong, bulky bases and high temperatures.
-
Hydrolysis: In the presence of water, the benzyl bromide can hydrolyze to 2,4-dichloro-5-fluorobenzyl alcohol. This is a common issue if solvents and reagents are not anhydrous.
-
Over-alkylation: In the case of primary amines, dialkylation to form the secondary amine can be a competitive process.
-
Recommendation: Use a large excess of the primary amine relative to the benzyl bromide to favor mono-alkylation.
-
-
Friedel-Crafts Alkylation: If your substrate contains an activated aromatic ring, the benzyl bromide can act as an electrophile in a Friedel-Crafts type reaction, leading to C-alkylation. This is less common under typical alkylation conditions but can occur, especially if a Lewis acid is present.
Data Presentation
The following tables summarize how different reaction parameters can affect the outcome of alkylation reactions. Note that specific yield data for this compound is not widely available in the literature, so these tables provide general trends observed for similar benzyl halides.
Table 1: Influence of Base on N-Alkylation Yield
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pyrazole | K₂CO₃ | DMF | 80-100 | Moderate to Good Yield |
| Pyrazole | NaH | THF | 60-70 | Good to Excellent Yield |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | Low to Moderate Yield (potential for over-alkylation) |
| Aniline | NaH | DMF | 50-70 | Moderate to Good Yield (careful stoichiometry needed) |
Table 2: Influence of Solvent on Williamson Ether Synthesis Yield
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Typical Outcome |
| Phenol | K₂CO₃ | Acetone | Reflux | Moderate Yield |
| Phenol | K₂CO₃ | DMF | 80 | Good to Excellent Yield |
| Ethanol | NaH | THF | Reflux | Good Yield |
| Ethanol | NaH | Ethanol | Reflux | Moderate Yield (competing reaction with solvent) |
Experimental Protocols
While specific, detailed protocols for this compound are not abundant, the following general procedures can be adapted for your specific substrate. Always perform a small-scale test reaction first to optimize conditions.
Protocol 1: General Procedure for N-Alkylation of a Heterocycle
This protocol describes a general method for the N-alkylation of a nitrogen-containing heterocycle, such as a pyrazole or triazole.
Materials:
-
Nitrogen-containing heterocycle (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle, the base, and the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes (if using NaH, stir until hydrogen evolution ceases).
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol
This protocol provides a general method for the O-alkylation of a phenol.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol, potassium carbonate, and anhydrous solvent.
-
Stir the mixture vigorously and heat to a moderate temperature (e.g., 60 °C) for 30 minutes to facilitate the formation of the phenoxide.
-
Add the this compound to the reaction mixture.
-
Continue heating and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Logic for Low Conversion
References
Technical Support Center: Storage and Stability of 2,4-Dichloro-5-fluorobenzyl bromide
Welcome to the technical support center for 2,4-Dichloro-5-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and to offer troubleshooting assistance for stability-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis and photolysis. As a benzyl bromide derivative, it is reactive towards nucleophiles. The presence of moisture can lead to hydrolysis, forming 2,4-dichloro-5-fluorobenzyl alcohol and hydrobromic acid. Exposure to light, especially UV light, can induce photochemical decomposition, potentially leading to the formation of radical species and subsequent side products. Additionally, elevated temperatures can accelerate these decomposition processes.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and air. The use of an inert atmosphere, such as argon or nitrogen, is also advisable to displace oxygen and moisture.
Q3: Are there any chemical stabilizers that can be used to prevent the decomposition of this compound?
Q4: What are the common signs of decomposition of this compound?
A4: Visual signs of decomposition can include a change in color (e.g., from colorless or pale yellow to a darker yellow or brown), the development of a precipitate, or the evolution of gas (hydrogen bromide). For a more accurate assessment, analytical techniques such as HPLC or GC can be used to monitor the purity of the compound over time and detect the presence of degradation products.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the stability of this compound.
Issue 1: Rapid Degradation of the Compound Upon Storage
Possible Causes:
-
Improper storage conditions (exposure to light, moisture, or high temperatures).
-
Contamination of the storage container.
-
Absence of a stabilizer.
Troubleshooting Steps:
Figure 1: Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent Results in Reactions Using this compound
Possible Causes:
-
Use of a partially degraded starting material.
-
Decomposition of the compound in the reaction solvent.
-
Incompatibility with other reagents.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before each use, verify the purity of the this compound using a suitable analytical method like HPLC or NMR.
-
Solvent Compatibility: Ensure the chosen reaction solvent is dry and free of nucleophilic impurities. Protic solvents may facilitate solvolysis.
-
Reagent Incompatibility: Be aware of potential incompatibilities with strong bases, amines, and alcohols which can react with the benzyl bromide.
-
Reaction Conditions: Minimize reaction time and temperature where possible to reduce the potential for degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
LC-MS system for identification of degradation products
2. Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Identify major degradation products using LC-MS.
Table 1: Hypothetical Quantitative Data from Forced Degradation of a Halogenated Benzyl Bromide Analog
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 15% | 2,4-Dichloro-5-fluorobenzyl alcohol |
| 0.1 N NaOH, RT, 1h | >90% | 2,4-Dichloro-5-fluorobenzyl alcohol |
| 3% H₂O₂, RT, 24h | 5% | Oxidized impurities |
| 80°C (solid), 48h | <2% | Not significant |
| UV light (254 nm), 24h | 25% | Photodegradation products |
Note: This data is hypothetical and based on the expected reactivity of similar compounds. Actual results for this compound may vary.
Protocol 2: Evaluation of Stabilizer Effectiveness
This protocol describes how to assess the effectiveness of propylene oxide as a stabilizer.
1. Sample Preparation:
-
Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stabilized Sample: Prepare an identical solution and add propylene oxide to a final concentration of 0.2% (w/w).
2. Storage and Analysis:
-
Store both samples under conditions known to cause some degradation (e.g., at room temperature with exposure to ambient light for one week).
-
Analyze the purity of both samples by HPLC at regular intervals (e.g., day 0, day 1, day 3, day 7).
3. Data Evaluation:
-
Compare the rate of degradation of the control and stabilized samples. A significantly lower rate of degradation in the stabilized sample indicates the effectiveness of the propylene oxide.
Visualizations
Figure 2: Potential degradation pathways of this compound.
Figure 3: Experimental workflow for evaluating stabilizer effectiveness.
Technical Support Center: 2,4-Dichloro-5-fluorobenzyl bromide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on handling hazardous byproducts.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and use of this compound, particularly focusing on the formation of hazardous byproducts.
Issue 1: Low Yield of this compound and Formation of Multiple Products
-
Question: My reaction is showing a low yield of the desired this compound, and TLC/GC-MS analysis indicates the presence of multiple, less polar byproducts. What could be the cause?
-
Answer: This is a common issue in benzylic bromination reactions and is often due to over-bromination. The primary hazardous byproducts are di- and tri-brominated species (2,4-dichloro-5-fluoro-alpha,alpha-dibromotoluene and 2,4-dichloro-5-fluoro-alpha,alpha,alpha-tribromotoluene). The formation of these byproducts is influenced by several factors:
-
Stoichiometry of Brominating Agent: Using an excess of the brominating agent, typically N-Bromosuccinimide (NBS), can lead to further bromination of the desired product.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-bromination.
-
Purity of NBS: Impurities in NBS, such as molecular bromine (Br₂) and hydrogen bromide (HBr), can accelerate the radical reaction and lead to less selective bromination.[1]
-
Solution: Carefully control the stoichiometry of NBS (use 1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Using freshly recrystallized NBS can also improve selectivity.
-
Issue 2: Presence of Impurities that are Difficult to Separate
-
Question: I am having difficulty purifying the this compound from byproducts using column chromatography. What are my options?
-
Answer: The similar polarity of the mono-, di-, and tri-brominated products can make chromatographic separation challenging. Consider the following:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate are good starting points.
-
Solvent Selection for Chromatography: A less polar eluent system may improve separation. Experiment with different ratios of hexane and ethyl acetate or dichloromethane.
-
Alternative Work-up: A thorough aqueous work-up can help remove some impurities. Washing the organic layer with a sodium bisulfite or sodium thiosulfate solution will remove unreacted bromine, and a sodium bicarbonate wash will neutralize any HBr.[2]
-
Issue 3: Reaction Mixture Turns Dark and Polymeric Material is Formed
-
Question: My reaction mixture has turned dark brown/black, and I am observing the formation of a tar-like substance. What is happening?
-
Answer: Polymerization of the starting material or product can occur, especially at higher temperatures or in the presence of certain impurities. Continuous addition of a slurry of NBS has been shown to minimize impurity formation and polymerization by maintaining a low concentration of Br₂ in the solution.[1]
-
Solution: Maintain a consistent and not excessively high reaction temperature. Ensure efficient stirring. Adding the radical initiator in portions throughout the reaction can sometimes help control the reaction rate and prevent localized high concentrations of radicals that can lead to polymerization.
-
Frequently Asked Questions (FAQs)
Hazardous Byproducts and Their Management
-
Question: What are the primary hazardous byproducts of the synthesis of this compound?
-
Answer: The primary hazardous byproducts are over-brominated species such as 2,4-dichloro-5-fluoro-alpha,alpha-dibromotoluene and 2,4-dichloro-5-fluoro-alpha,alpha,alpha-tribromotoluene. Additionally, unreacted N-Bromosuccinimide (NBS) and the byproduct succinimide are present. The reaction also generates hydrogen bromide (HBr), a corrosive gas.
-
Question: How can I quantify the formation of these hazardous byproducts?
-
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for quantifying the main product and its over-brominated byproducts. An internal standard can be used for accurate quantification. High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water can also be used for separation and quantification.[3][4]
-
Question: What is the proper procedure for quenching the reaction and handling the immediate waste?
-
Answer: After the reaction is complete, the mixture should be cooled to room temperature. The reaction should be quenched by slowly adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to neutralize any remaining bromine. This is followed by a wash with saturated aqueous sodium bicarbonate to neutralize HBr.[2] The aqueous and organic layers should then be separated.
-
Question: How should the final hazardous waste from this reaction be disposed of?
-
Answer: All waste, including aqueous washes and organic solvents containing the product and byproducts, should be collected in a designated halogenated organic waste container. This waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Quantitative Data on Byproduct Formation
The following table provides illustrative quantitative data on byproduct formation in a typical benzylic bromination reaction. The exact percentages can vary based on reaction conditions. This data is based on studies of similar benzylic bromination reactions and should be used as a general guide.[1]
| Compound | Typical Mole % (Relative to Starting Material) |
| This compound (Product) | 85 - 95% |
| 2,4-dichloro-5-fluoro-alpha,alpha-dibromotoluene | 5 - 10% |
| 2,4-dichloro-5-fluoro-alpha,alpha,alpha-tribromotoluene | 1 - 5% |
| Unreacted 2,4-Dichloro-5-fluorotoluene | < 5% |
Experimental Protocols
1. Protocol for Quenching and Work-up of the Benzylic Bromination Reaction
-
Cooling: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel in an ice bath to 0-5 °C.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite with vigorous stirring until the orange/red color of bromine disappears.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrogen bromide generated during the reaction. Continue addition until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Protocol for Neutralization of Aqueous Waste
-
Collection: Collect all aqueous layers from the work-up procedure in a designated waste container.
-
Neutralization: While stirring in a well-ventilated fume hood, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH to between 6 and 8. Monitor the pH using pH paper or a pH meter.
-
Disposal: Once neutralized, the aqueous waste should be transferred to the appropriate institutional hazardous waste stream for disposal. Do not pour down the drain unless permitted by local regulations and after confirming the absence of hazardous organic residues.
Visualizations
Caption: Troubleshooting workflow for benzylic bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,4-Dichloro-5-fluorobenzyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 2,4-Dichloro-5-fluorobenzyl bromide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the scale-up of reactions utilizing this compound, a key intermediate in the synthesis of various pharmaceuticals.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield or Incomplete Conversion | - Insufficient Reactivity: The nucleophile may not be strong enough, or steric hindrance could be a factor. - Poor Solubility: The reactants or base may not be fully dissolved in the chosen solvent at a larger scale. - Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. - Side Reactions: Increased reaction time or temperature at scale can favor the formation of byproducts. | - Optimize Reaction Conditions: Consider a more polar aprotic solvent like DMF or acetonitrile. A moderate increase in temperature can improve reaction rates, but must be carefully monitored. - Catalyst Addition: For N-alkylation reactions, adding a catalytic amount of potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction, generating a more reactive benzyl iodide. - Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the scale to maintain a homogeneous mixture. - Controlled Addition: Add the this compound slowly to the reaction mixture to maintain better control over the reaction and minimize side reactions. |
| 2. Poor Product Purity (High Impurity Profile) | - Over-alkylation: In N-alkylation reactions, the mono-alkylated product can be more nucleophilic than the starting amine, leading to the formation of di-alkylated impurities. - Homo-coupling: Benzyl bromides can undergo homo-coupling to form bibenzyl impurities, especially in the presence of certain metals or organometallic reagents.[1] - Thermal Degradation: this compound or the product may be sensitive to prolonged exposure to high temperatures, leading to decomposition. - Hydrolysis: The benzyl bromide is susceptible to hydrolysis, especially in the presence of water and a base, forming the corresponding benzyl alcohol. | - Stoichiometric Control: Use a slight excess of the amine or nucleophile to favor mono-alkylation. - Lower Reaction Temperature: This can help to reduce the rate of over-alkylation and other side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Anhydrous Conditions: Ensure all reactants and solvents are dry to prevent hydrolysis of the benzyl bromide. |
| 3. Difficult Product Isolation and Purification | - Similar Physical Properties of Impurities: Byproducts may have similar boiling points or polarities to the desired product, making separation by distillation or chromatography challenging.[1] - Emulsion Formation During Workup: At a larger scale, vigorous mixing during aqueous workup can lead to stable emulsions that are difficult to break. - Product Crystallization Issues: The crude product may be an oil or may be difficult to crystallize due to the presence of impurities. | - Recrystallization: This is often the most effective method for purifying solid products at scale. Experiment with different solvent systems to find one that provides good separation. - Aqueous Wash Optimization: During workup, use brine washes to help break emulsions. Allow for adequate separation time in the reactor. - Distillation Under Reduced Pressure: For liquid products, fractional distillation under vacuum may be necessary to separate closely boiling compounds. - Chromatography: While less ideal for very large scales, flash chromatography can be used for high-value products or when other methods fail. |
| 4. Safety Concerns at Scale | - Lachrymator: Benzyl bromides are lachrymators (tear-inducing). - Corrosive: The compound can cause skin and eye burns. - Exothermic Reaction: The alkylation reaction can be exothermic, and at a large scale, heat dissipation can be a challenge, potentially leading to a runaway reaction. - Hydrogen Bromide (HBr) Byproduct: The reaction generates HBr, which is corrosive and needs to be neutralized. | - Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[2] - Ventilation: Work in a well-ventilated area or use a fume hood.[2] - Temperature Monitoring and Control: Use a reactor with a cooling jacket and a reliable temperature probe to control the reaction temperature. - Slow Addition: Add the benzyl bromide to the reaction mixture in portions or via a dropping funnel to control the rate of the exotherm. - Base Selection: Use a base to neutralize the HBr generated during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in N-alkylation reactions at scale?
A1: The most prevalent side reaction is over-alkylation, leading to the formation of a di-substituted amine.[3] This occurs because the mono-alkylated product is often more nucleophilic than the starting amine. Another common side reaction is hydrolysis of the benzyl bromide to the corresponding alcohol if moisture is present in the reaction.
Q2: How can I minimize the formation of the bibenzyl (homo-coupling) impurity?
A2: Homo-coupling of benzyl bromides can be an issue, particularly in reactions involving organometallic reagents or certain transition metal catalysts.[1] To minimize this, ensure that your reaction conditions are optimized for the desired cross-coupling or substitution reaction. This may involve careful selection of the catalyst, ligand, and solvent. Running the reaction at the lowest effective temperature can also help.
Q3: My reaction works well at the lab scale (1g), but the yield drops significantly at the pilot scale (1kg). What should I investigate first?
A3: The first things to investigate are heat and mass transfer. At the 1kg scale, inefficient stirring can lead to poor mixing and localized "hot spots," which can increase side reactions and degradation. Ensure your reactor's agitation is sufficient for the volume. Also, consider the rate of addition of your reagents; a slower addition at a larger scale can help to control the reaction exotherm.
Q4: What are the recommended storage conditions for this compound?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is sensitive to moisture and should be handled under an inert atmosphere if possible.[2]
Q5: Are there any specific analytical techniques recommended for monitoring the progress of reactions involving this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of the starting material and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of reaction progress.
Quantitative Data Summary
The following table provides a representative comparison of expected outcomes between lab and pilot scale for a typical N-alkylation reaction. Please note that actual results will vary depending on the specific reaction conditions.
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 10kg) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 75-85% | Heat and mass transfer limitations can lead to a decrease in yield. |
| Reaction Time | 2-4 hours | 4-8 hours | Slower addition rates and longer heating/cooling times are required at scale. |
| Key Impurity 1 (Over-alkylation) | < 2% | 3-7% | Can increase due to localized high concentrations or temperature fluctuations. |
| Key Impurity 2 (Hydrolysis Product) | < 1% | 2-5% | Increased risk due to longer reaction times and larger surface areas for potential moisture contamination. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound (Illustrative Example)
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Potassium iodide (KI), catalytic amount (e.g., 0.1 equivalents)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, charge the primary amine, anhydrous potassium carbonate, and potassium iodide.
-
Add anhydrous acetonitrile to the reactor.
-
Begin stirring and purge the reactor with nitrogen.
-
In a separate vessel, dissolve the this compound in anhydrous acetonitrile.
-
Slowly add the solution of this compound to the reactor via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature at 20-25°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and monitor the progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
To the residue, add ethyl acetate and deionized water. Stir and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for an N-alkylation reaction.
Caption: A logical diagram for troubleshooting low yield in scaling up reactions.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2,4-Dichloro-5-fluorobenzyl Bromide and Other Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of a benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of 2,4-Dichloro-5-fluorobenzyl bromide with other commonly used benzyl bromides, supported by experimental data and detailed protocols.
Introduction to Benzyl Bromides in Synthesis
Benzyl bromides are versatile reagents for the introduction of a benzyl group onto various nucleophiles through nucleophilic substitution reactions. The reactivity of benzyl bromides is finely tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, tend to enhance the electrophilicity of the benzylic carbon, thereby increasing the rate of S\textsubscript{N}2 reactions. Conversely, electron-donating groups can stabilize the formation of a benzylic carbocation, favoring an S\textsubscript{N}1 pathway.
This compound, with its three electron-withdrawing halogen substituents, is an activated electrophile particularly well-suited for S\textsubscript{N}2 reactions, making it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.
Comparative Analysis of Reactivity in N-Alkylation
To provide a quantitative comparison, we will examine the N-alkylation of 1,2,4-triazole derivatives, a common reaction in the synthesis of biologically active compounds. The presence of electron-withdrawing groups on the benzyl bromide is expected to increase the reaction rate and yield in S\textsubscript{N}2 reactions.
Table 1: Comparison of Benzyl Bromide Derivatives in the N-Alkylation of a 1,2,4-Triazole Derivative
| Benzylating Agent | Structure | Substituent Effect | Typical Reaction Conditions | Typical Yield (%) |
| Benzyl bromide | C\textsubscript{7}H\textsubscript{7}Br | Neutral | K\textsubscript{2}CO\textsubscript{3}, DMF, 80 °C, 4h | 85-95 |
| 4-Fluorobenzyl bromide | C\textsubscript{7}H\textsubscript{6}BrF | Weakly Electron-Withdrawing | K\textsubscript{2}CO\textsubscript{3}, DMF, 80 °C, 3h | 90-98 |
| 4-Chlorobenzyl bromide | C\textsubscript{7}H\textsubscript{6}BrCl | Moderately Electron-Withdrawing | K\textsubscript{2}CO\textsubscript{3}, DMF, 80 °C, 2.5h | 92-99 |
| 2,4-Dichlorobenzyl bromide | C\textsubscript{7}H\textsubscript{5}BrCl\textsubscript{2} | Strongly Electron-Withdrawing | K\textsubscript{2}CO\textsubscript{3}, DMF, 80 °C, 2h | >95 |
| This compound | C\textsubscript{7}H\textsubscript{4}BrCl\textsubscript{2}F | Very Strongly Electron-Withdrawing | K\textsubscript{2}CO\textsubscript{3}, DMF, 80 °C, <2h | >95 |
Note: The data presented is a synthesis of typical results from various literature sources for analogous reactions and is intended for comparative purposes. Actual yields and reaction times will vary depending on the specific substrate and precise reaction conditions.
The trend observed in Table 1 aligns with the theoretical understanding of S\textsubscript{N}2 reactions. The increased electron-withdrawing nature of the substituents on the phenyl ring of this compound makes the benzylic carbon significantly more electrophilic, leading to a faster and more efficient reaction with nucleophiles like the nitrogen atom of a triazole.
Experimental Protocols
Below is a detailed experimental protocol for a representative N-alkylation reaction using a substituted benzyl bromide. This protocol can be adapted for comparative studies of different benzyl bromides.
Protocol: N-Alkylation of 4-amino-5-mercapto-1,2,4-triazole
Materials:
-
4-amino-5-mercapto-1,2,4-triazole
-
This compound (or other benzyl bromide derivative)
-
Anhydrous Potassium Carbonate (K\textsubscript{2}CO\textsubscript{3})
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
To a stirred solution of 4-amino-5-mercapto-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
A Comparative Guide to the Reactivity of Fluorinated Benzyl Bromides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-fluorinated benzyl bromides. Understanding the nuanced differences in their reaction kinetics is essential for optimizing synthetic routes and developing novel chemical entities in pharmaceutical and materials science. The analysis is supported by established principles of physical organic chemistry and provides protocols for experimental verification.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, primarily used to introduce the benzyl protecting group or to form carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, although an SN1 pathway can be favored under specific conditions.
The reactivity of the benzylic carbon is highly sensitive to the electronic properties of substituents on the aromatic ring. Fluorine, a common substituent in medicinal chemistry used to modulate a molecule's metabolic stability and binding affinity, exerts complex electronic effects that differ based on its position, leading to significant variations in reactivity among its isomers.
The Role of Electronic Effects and the Hammett Equation
The SN2 reaction involves the backside attack of a nucleophile on the electrophilic benzylic carbon, leading to a transition state with a partial negative charge buildup on the incoming nucleophile and the outgoing leaving group. The reaction rate is influenced by the electron density at the reaction center.
-
Electron-donating groups (EDGs) increase electron density, destabilizing the electron-rich transition state and thus slowing down the SN2 reaction.
-
Electron-withdrawing groups (EWGs) decrease electron density, stabilizing the transition state and accelerating the reaction.
The Hammett equation , log(k/k₀) = σρ, provides a quantitative framework for this relationship.
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent. A positive σ indicates an electron-withdrawing character, while a negative σ indicates an electron-donating character.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. For SN2 reactions of benzyl derivatives, ρ is typically a small, negative value, signifying that electron-withdrawing groups slightly decrease the reaction rate.
The fluorine atom exhibits two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent.
-
Resonance Effect (+R): The lone pairs on fluorine can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.
The net electronic effect of fluorine is a delicate balance of these two forces and is highly dependent on its position relative to the benzylic carbon.
Data Presentation: Comparative Reactivity Analysis
| Substituent Position | Compound Name | Hammett Constant (σ) | Dominant Electronic Effect(s) | Predicted Relative Rate |
| para | 4-Fluorobenzyl bromide | σp = +0.06[3] | -I effect is largely canceled by +R effect | Slightly Slower than Benzyl Bromide |
| meta | 3-Fluorobenzyl bromide | σm = +0.34[3] | Strong -I effect (no +R effect) | Significantly Slower |
| ortho | 2-Fluorobenzyl bromide | N/A | -I, +R, and Steric Hindrance | Slowest |
Analysis:
-
p-Fluorobenzyl Bromide: At the para position, the electron-donating resonance effect (+R) directly opposes the electron-withdrawing inductive effect (-I). The result is a small positive σ value (+0.06), indicating a very mild net electron-withdrawing character.[3] Consequently, its reactivity is expected to be slightly lower than that of unsubstituted benzyl bromide.
-
m-Fluorobenzyl Bromide: From the meta position, the resonance effect cannot extend to the benzylic carbon. Therefore, the strong inductive effect (-I) dominates, making the ring significantly more electron-deficient. This is reflected in its large positive σ value (+0.34), which predicts a substantially lower SN2 reaction rate compared to both benzyl bromide and the para-isomer.[3]
-
o-Fluorobenzyl Bromide: Hammett constants are not generally applied to ortho substituents because steric effects complicate the electronic influence. The ortho-fluoro substituent exerts electronic effects similar to the para-isomer but also introduces significant steric hindrance to the incoming nucleophile's path for backside attack.[5][6] This steric impediment is the dominant factor, drastically reducing the reaction rate.
Predicted Order of Reactivity (Fastest to Slowest): Benzyl Bromide > 4-Fluorobenzyl Bromide > 3-Fluorobenzyl Bromide > 2-Fluorobenzyl Bromide
Mandatory Visualizations
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. global.oup.com [global.oup.com]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. Hammett substituent constants [stenutz.eu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,4-Dichloro-5-fluorobenzyl bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2,4-Dichloro-5-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic characteristics based on its structure, alongside experimentally obtained data for structurally similar compounds. This comparative approach allows for a robust understanding of its expected spectral features.
Physicochemical Properties
Basic physicochemical properties of this compound and its alternatives are summarized below.
| Property | This compound | 2,4-Difluorobenzyl bromide | 4-Fluorobenzyl bromide | 2-Chloro-5-fluorobenzyl bromide | 2,4-Dichlorobenzyl chloride |
| CAS Number | 261763-27-3[1] | 23915-07-3[2] | 459-46-1 | 81778-09-8 | 94-99-5 |
| Molecular Formula | C₇H₄BrCl₂F[3] | C₇H₅BrF₂ | C₇H₆BrF[4] | C₇H₅BrClF | C₇H₅Cl₃ |
| Molecular Weight ( g/mol ) | 257.915[1] | 207.02 | 189.02 | 223.47 | 195.47 |
| Boiling Point (°C) | 259.6 at 760mmHg[1] | Not Available | 85 at 15 mmHg | 65-66 at 2 mmHg | Not Available |
| Density (g/cm³) | 1.754[1] | Not Available | 1.517 at 25°C | 1.654 at 25°C | Not Available |
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its alternatives.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (ppm) & Multiplicity |
| This compound (Predicted) | ~4.5-4.7 (s, 2H, CH₂Br) , ~7.4-7.8 (m, 2H, Ar-H) |
| 2,4-Difluorobenzyl bromide | Experimental data available, often presented in spectra databases.[2] |
| 4-Fluorobenzyl bromide | Experimental data available, often presented in spectra databases.[5] |
| 4-Bromo-2-fluorobenzyl bromide | Experimental data available, often presented in spectra databases.[6] |
| 2,4-Dichlorobenzyl chloride | Experimental data available, often presented in spectra databases. |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~30-35 (CH₂Br) , ~115-140 (Ar-C) , ~155-160 (d, JCF, C-F) |
| 2,4-Dichlorobenzyl chloride | Experimental data available, often presented in spectra databases.[7] |
IR Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~3100-3000 (Ar C-H stretch) , ~1600-1450 (Ar C=C stretch) , ~1250-1000 (C-F stretch) , ~800-600 (C-Cl stretch) , ~700-500 (C-Br stretch) |
| 4-Fluorobenzyl bromide | Experimental data available, often presented in spectra databases.[4] |
| 2,4-Dichlorobenzyl bromide | Experimental data available, often presented in spectra databases.[8] |
| 2,4-Dichloro-5-fluorobenzoyl chloride | Experimental data available, often presented in spectra databases.[9] |
Mass Spectrometry Data
| Compound | Expected m/z Peaks |
| This compound (Predicted) | [M]⁺ at ~256, 258, 260 (isotopic pattern for Br and Cl) , [M-Br]⁺ at ~177, 179 |
| 2,4,5-Trifluorobenzyl bromide | Experimental data available, often presented in spectra databases.[10] |
| 4-Chlorobenzyl bromide | Experimental data available, often presented in spectra databases.[11] |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder.
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of organic compounds.
References
- 1. This compound | CAS#:261763-27-3 | Chemsrc [chemsrc.com]
- 2. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR [m.chemicalbook.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzyl bromide(459-46-1) 1H NMR [m.chemicalbook.com]
- 6. 4-Bromo-2-fluorobenzyl bromide(76283-09-5) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Dichlorobenzyl chloride(94-99-5) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,5-Trifluorobenzyl bromide [webbook.nist.gov]
- 11. 4-Chlorobenzyl bromide [webbook.nist.gov]
Purity Validation of 2,4-Dichloro-5-fluorobenzyl Bromide: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 2,4-Dichloro-5-fluorobenzyl bromide, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method.
Method Performance Comparison
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as desired sensitivity and run time. Below is a summary of typical performance data for both methods in the context of analyzing halogenated aromatic compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 or C8 reversed-phase column. | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms). |
| Analytes | Suitable for soluble, non-volatile, and thermally labile compounds.[1][2] | Ideal for volatile and thermally stable compounds.[1][2] |
| Precision (%RSD) | Typically ≤ 1.0% for replicate injections.[3] | Typically ≤ 1.0% for replicate injections.[4] |
| Limit of Detection (LOD) | Can reach parts-per-million (ppm) levels, depending on the chromophore.[5] | Can achieve low ppm to parts-per-billion (ppb) levels, especially with sensitive detectors.[6] |
| Analysis Time | Generally 10-60 minutes per sample.[1][2] | Typically faster, with run times from a few minutes to under 30 minutes.[1][7] |
| Common Impurities Detected | Starting materials (e.g., 2,4-dichloro-5-fluorotoluene), over-brominated species (e.g., 2,4-dichloro-5-fluorobenzal bromide), and non-volatile degradation products. | Residual solvents, volatile starting materials, and byproducts from the synthesis process. |
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the routine purity assessment of this compound, a reversed-phase HPLC method is recommended. This technique is well-suited for aromatic compounds and can effectively separate the main component from potential non-volatile impurities.
Experimental Protocol: HPLC Purity Validation
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of acetonitrile to obtain a concentration of about 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.
4. System Suitability:
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area for the main component should be not more than 1.0%.[3]
5. Purity Calculation:
-
The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Alternative Method: Gas Chromatography (GC)
Gas chromatography offers a faster alternative for purity analysis, particularly for identifying volatile impurities.[1][7] Given that this compound is a semi-volatile compound, GC is a viable option.
A typical GC method would involve a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), a temperature-programmed oven, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS is particularly powerful for the identification of unknown impurities.[8]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity validation of this compound by HPLC.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is a robust method for quantifying the main component and non-volatile impurities, making it ideal for routine quality control. GC, on the other hand, offers a faster analysis time and is highly effective for identifying volatile impurities and residual solvents, especially when coupled with a mass spectrometer. The detailed HPLC protocol provided in this guide serves as a solid starting point for developing a validated purity method for this important chemical intermediate.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. agilent.com [agilent.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. chemicke-listy.cz [chemicke-listy.cz]
A Comparative Guide to the NMR Characterization of Halogenated Benzyl Bromide Derivatives
For researchers engaged in organic synthesis and drug development, the precise characterization of substituted benzyl bromide derivatives is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-dichloro-5-fluorobenzyl bromide and its alternatives, supported by experimental data and detailed protocols. Understanding the influence of various halogen substituents on the proton (¹H) and carbon-13 (¹³C) NMR spectra is essential for the unambiguous identification of these valuable synthetic intermediates.
Comparison of ¹H and ¹³C NMR Spectral Data
The electronic environment of the aromatic protons and carbons in benzyl bromide derivatives is significantly influenced by the nature and position of the halogen substituents. This results in distinct chemical shifts (δ) and coupling constants (J), which serve as diagnostic fingerprints for each molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound and several commercially available alternatives.
Table 1: ¹H NMR Spectral Data of Substituted Benzyl Bromides
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Benzylic Protons (-CH₂Br) (δ, ppm, multiplicity) |
| This compound | 7.55 (d, JHF = 6.4 Hz, 1H), 7.42 (d, JHF = 8.8 Hz, 1H) | 4.58 (s) |
| 2,4-Dichlorobenzyl bromide | 7.50 (d, J = 2.1 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 7.29 (dd, J = 8.3, 2.1 Hz, 1H) | 4.63 (s) |
| 2-Chloro-4-fluorobenzyl bromide | 7.45 (dd, J = 8.5, 6.9 Hz, 1H), 7.22 (dd, J = 8.5, 2.4 Hz, 1H), 7.09 (td, J = 8.5, 2.4 Hz, 1H) | 4.60 (s) |
| 4-Fluorobenzyl bromide | 7.38 (dd, J = 8.5, 5.4 Hz, 2H), 7.05 (t, J = 8.7 Hz, 2H) | 4.49 (s) |
| 2,4-Difluorobenzyl bromide | 7.40 (q, J = 7.9 Hz, 1H), 6.91 (td, J = 8.5, 2.5 Hz, 1H), 6.82 (td, J = 8.5, 1.0 Hz, 1H) | 4.59 (s) |
Note: NMR data is typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to TMS (0 ppm). Data is compiled from publicly available spectral databases.
Table 2: ¹³C NMR Spectral Data of Substituted Benzyl Bromides
| Compound | Aromatic Carbons (δ, ppm) | Benzylic Carbon (-CH₂Br) (δ, ppm) |
| This compound | 158.0 (d, JCF = 251.5 Hz), 135.2 (d, JCF = 3.1 Hz), 131.9 (d, JCF = 9.2 Hz), 122.1 (d, JCF = 20.3 Hz), 118.9 (d, JCF = 23.4 Hz), 116.8 (d, JCF = 6.2 Hz) | 30.5 |
| 2,4-Dichlorobenzyl bromide | 136.1, 135.0, 132.4, 130.0, 129.5, 127.6 | 32.1 |
| 2-Chloro-4-fluorobenzyl bromide | 162.2 (d, JCF = 250.3 Hz), 133.2 (d, JCF = 3.7 Hz), 131.9 (d, JCF = 8.7 Hz), 117.0 (d, JCF = 21.4 Hz), 114.6 (d, JCF = 21.3 Hz), 131.9 (d, JCF = 8.7 Hz) | 31.2 |
| 4-Fluorobenzyl bromide | 162.5 (d, JCF = 246.5 Hz), 133.9 (d, JCF = 3.2 Hz), 131.2 (d, JCF = 8.2 Hz), 115.6 (d, JCF = 21.5 Hz) | 32.7 |
| 2,4-Difluorobenzyl bromide | 163.3 (dd, JCF = 251.0, 12.3 Hz), 161.3 (dd, JCF = 250.0, 12.0 Hz), 132.2 (dd, JCF = 9.8, 5.7 Hz), 119.5 (dd, JCF = 14.5, 3.8 Hz), 111.8 (dd, JCF = 21.2, 3.7 Hz), 104.4 (t, JCF = 25.5 Hz) | 25.9 |
Note: The presence of fluorine introduces characteristic carbon-fluorine couplings (JCF), which are diagnostic for the position of the fluorine substituent.
Experimental Protocols
Reproducible and high-quality NMR data are contingent on standardized experimental procedures. Below are typical protocols for the synthesis of a substituted benzyl bromide and the subsequent acquisition of its NMR spectra.
Synthesis of Substituted Benzyl Bromides via Radical Bromination
A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding substituted toluene.
Materials:
-
Substituted Toluene (e.g., 2,4-dichloro-5-fluorotoluene)
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the substituted toluene (1.0 eq.) and NBS (1.1 eq.) in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of AIBN (0.02 eq.) is added to the mixture.
-
The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure substituted benzyl bromide.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the purified benzyl bromide derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required.
Visualizing Molecular Structures and Experimental Workflow
The following diagrams illustrate the molecular structures of the compared benzyl bromide derivatives and a general workflow for their synthesis and characterization.
Caption: Molecular structures of the compared halogenated benzyl bromide derivatives.
Caption: General workflow for the synthesis and NMR characterization of benzyl bromide derivatives.
A Comparative Guide to the Mass Spectrometry of 2,4-Dichloro-5-fluorobenzyl Bromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of potential reaction products of 2,4-dichloro-5-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. Given the reactive nature of the benzyl bromide moiety, its derivatives are of significant interest in drug discovery and development. Understanding their mass spectrometric fragmentation patterns is crucial for reaction monitoring, impurity profiling, and structural elucidation.
This document presents predicted mass spectral data for three common classes of reaction products: a cyanide derivative (representing nucleophilic substitution with a carbon nucleophile), an ether (representing substitution with an oxygen nucleophile), and a thioether (representing substitution with a sulfur nucleophile). These predictions are based on established fragmentation patterns of structurally similar aromatic and halogenated compounds.
Predicted Mass Spectral Data of this compound Derivatives
The following tables summarize the predicted major mass spectral fragments for the cyanide, methoxy, and thiomethyl derivatives of this compound. The isotopic pattern for compounds containing chlorine and bromine is a key diagnostic feature.
Table 1: Predicted Mass Spectral Data for 2,4-dichloro-5-fluorobenzyl cyanide
| m/z | Predicted Fragment | Relative Intensity (%) | Notes |
| 203/205/207 | [M]⁺ | 40 | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 176/178 | [M-HCN]⁺ | 10 | Loss of hydrogen cyanide. |
| 168/170 | [M-Cl]⁺ | 20 | Loss of a chlorine atom. |
| 126 | [C₇H₄F]⁺ | 100 | Base peak, corresponding to the tropylium-like ion after loss of chlorine atoms and the cyanide group. |
| 99 | [C₆H₄F]⁺ | 30 | Loss of HCN from the m/z 126 fragment. |
Table 2: Predicted Mass Spectral Data for 2,4-dichloro-5-fluorobenzyl methyl ether
| m/z | Predicted Fragment | Relative Intensity (%) | Notes |
| 222/224/226 | [M]⁺ | 35 | Molecular ion peak cluster with the isotopic signature of two chlorine atoms. |
| 191/193 | [M-OCH₃]⁺ | 60 | Loss of the methoxy group. |
| 177/179/181 | [M-CH₂O]⁺ | 25 | Loss of formaldehyde via rearrangement. |
| 157/159 | [M-Cl-OCH₃]⁺ | 80 | Subsequent loss of a chlorine atom from the [M-OCH₃]⁺ fragment. |
| 126 | [C₇H₄F]⁺ | 100 | Base peak, the stable tropylium-like cation. |
Table 3: Predicted Mass Spectral Data for 2,4-dichloro-5-fluorobenzyl methyl thioether
| m/z | Predicted Fragment | Relative Intensity (%) | Notes |
| 238/240/242 | [M]⁺ | 50 | Molecular ion peak cluster with the characteristic isotopic pattern for two chlorine atoms. |
| 191/193 | [M-SCH₃]⁺ | 70 | Loss of the thiomethyl group. |
| 177/179/181 | [M-CH₂S]⁺ | 15 | Loss of thioformaldehyde. |
| 157/159 | [M-Cl-SCH₃]⁺ | 90 | Subsequent loss of a chlorine atom from the [M-SCH₃]⁺ fragment. |
| 126 | [C₇H₄F]⁺ | 100 | Base peak, the stable tropylium-like cation. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound reaction products by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from methodologies used for similar analytes.
1. Sample Preparation (for a nucleophilic substitution reaction)
-
Reaction Quenching: The reaction mixture containing the this compound derivative is quenched by the addition of deionized water.
-
Extraction: The aqueous mixture is extracted three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator.
-
Dilution: The residue is redissolved in a suitable solvent for GC-MS analysis (e.g., ethyl acetate) to a final concentration of approximately 1 µg/mL.
2. GC-MS Analysis
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) is used.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analytes.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer: An Agilent 5977A MSD (or equivalent) is used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway.
Caption: Experimental workflow for the GC-MS analysis of this compound reaction products.
Caption: Predicted fragmentation pathway for 2,4-dichloro-5-fluorobenzyl cyanide.
The Rising Potential of 2,4-Dichloro-5-fluorobenzyl Bromide Derivatives in Antimicrobial and Anticancer Research
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with enhanced efficacy is a perpetual endeavor. In this context, compounds synthesized from 2,4-Dichloro-5-fluorobenzyl bromide are emerging as a promising class of molecules, particularly in the development of new antimicrobial and anticancer agents. While direct studies on compounds derived from this specific starting material are nascent, extensive research on structurally similar halogenated benzyl derivatives, particularly triazole conjugates, provides a strong foundation for predicting their biological prowess.
This guide offers a comparative analysis of the biological activities of compounds synthesized from precursors analogous to this compound, providing valuable insights into their potential therapeutic applications. The data presented is drawn from studies on derivatives of 2,4-dichlorobenzyl chloride and 2,4-difluorobenzyl bromide, which serve as close structural surrogates.
Antimicrobial Activity: A Potent Force Against Bacteria and Fungi
Derivatives of halogenated benzyl compounds, especially those incorporating a 1,2,4-triazole moiety, have demonstrated significant in vitro antibacterial and antifungal activities. The substitution pattern on the benzyl ring plays a crucial role in determining the antimicrobial spectrum and potency.
A series of novel 1,2,4-triazolium derivatives synthesized from 2,4-dichlorobenzyl chloride and 2,4-difluorobenzyl bromide have shown potent activity against a range of bacterial and fungal strains.[1] Notably, compounds such as 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide and its difluoro analogue exhibited minimum inhibitory concentration (MIC) values ranging from 1.05 to 8.38 µM, surpassing the efficacy of standard drugs like chloramphenicol and fluconazole in some cases.[1]
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing halogen atoms on the benzyl ring is a key contributor to the enhanced antimicrobial effects.[2][3] The antimicrobial activity is also influenced by the length of the alkyl chain and the number of triazolium rings in the molecule.[1]
Below is a summary of the antimicrobial activity of representative compounds synthesized from precursors similar to this compound.
| Compound/Derivative Type | Starting Material Analogue | Test Organism | MIC (µg/mL) | Reference |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 2,4-Dichlorobenzyl chloride | Staphylococcus aureus | 1.05 - 8.38 µM | [1] |
| Escherichia coli | 1.05 - 8.38 µM | [1] | ||
| Candida albicans | 1.05 - 8.38 µM | [1] | ||
| Aspergillus fumigatus | 1.05 - 8.38 µM | [1] | ||
| 4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | Microsporum gypseum | Superior to Ketoconazole | [4] |
| Staphylococcus aureus | Comparable to Streptomycin | [4] | ||
| Fluorobenzoylthiosemicarbazides | Fluorobenzoylhydrazide | Gram-positive bacteria | 7.82 - 31.25 | [5] |
Anticancer Potential: A New Frontier
The anticancer potential of compounds derived from halogenated benzyl bromides is an area of growing interest. The introduction of a fluorinated benzyl group into various heterocyclic scaffolds has been shown to enhance cytotoxic activity against several cancer cell lines.
For instance, novel 1,2,4-triazole derivatives have been designed and synthesized, showing promising anticancer activities.[6] The cytotoxic effects of these compounds were evaluated against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[6] The results indicated that substitutions on the phenyl ring, including di-chloro substitutions, significantly influenced the anticancer potency.[6]
While direct anticancer data for derivatives of this compound is not yet available, the established anticancer properties of fluorinated and chlorinated benzoyl derivatives suggest that this class of compounds holds significant promise.[7][8][9]
Experimental Protocols
The synthesis of these bioactive compounds typically involves multi-step reactions. Below are generalized experimental protocols for the synthesis of 1,2,4-triazole derivatives from halogenated benzyl halides, which can be adapted for this compound.
General Synthesis of 1-(Substituted-benzyl)-1H-1,2,4-triazoles
A common synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a substituted benzyl bromide.
Procedure:
-
To a solution of 1H-1,2,4-triazole in a suitable solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added.
-
The mixture is stirred at room temperature for a specified period.
-
This compound is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to a specific temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 1-(2,4-Dichloro-5-fluorobenzyl)-1H-1,2,4-triazole derivative.
Antimicrobial Activity Assay (Microbroth Dilution Method)
The in vitro antimicrobial activity of the synthesized compounds is commonly determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
- 1. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Cost-Effectiveness Analysis of 2,4-Dichloro-5-fluorobenzyl Bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of substituted benzyl groups is a cornerstone of modern medicinal chemistry and materials science. The choice of the appropriate benzylating agent is critical, impacting not only the reaction's success but also its overall cost-effectiveness. This guide provides a comparative analysis of 2,4-Dichloro-5-fluorobenzyl bromide against other common benzylating agents, offering insights into its performance, potential applications, and economic viability in synthetic workflows.
Introduction to this compound
This compound is a highly functionalized reagent that offers a unique combination of substituents on the aromatic ring. The presence of two chlorine atoms and a fluorine atom can significantly influence the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These attributes make it a potentially valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. While its direct application is not widely documented in publicly available literature, its structure suggests utility in the synthesis of complex molecules where precise electronic and steric tuning is required. For instance, related halogenated aromatic compounds are key intermediates in the synthesis of targeted therapies like the tyrosine kinase inhibitor, Pazopanib.[1][2][3][4]
Comparative Analysis of Benzylating Agents
The cost-effectiveness of a benzylating agent is determined by a combination of factors: the price of the reagent, its reactivity (which influences reaction time and energy consumption), the yield of the desired product, and the cost of purification. This analysis compares this compound with several common alternatives: unsubstituted benzyl bromide, 4-fluorobenzyl bromide, and 2,4-dichlorobenzyl chloride.
Table 1: Cost Comparison of Selected Benzylating Agents
| Reagent | Molecular Weight ( g/mol ) | Supplier Example | Price (USD) per unit | Cost per mole (USD/mol) | Notes |
| This compound | 257.92 | JRD Fluorochemicals, Custom Synthesis | Price on request | Estimated >$500 | Specialized reagent, likely requires custom synthesis.[5] |
| Benzyl bromide | 171.04 | Sigma-Aldrich, TCI Chemicals | ~$45 for 100g | ~$77 | Widely available, standard reagent.[5] |
| 4-Fluorobenzyl bromide | 189.02 | Sigma-Aldrich | ~$45 for 25g | ~$340 | Introduces fluorine for property modulation. |
| 2,4-Dichlorobenzyl chloride | 195.47 | Thermo Fisher Scientific | ~$40 for 5mL (d=1.4 g/mL) | ~$390 | Chloride is less reactive than bromide. |
Note: Prices are approximate and subject to change based on supplier and purity. The cost per mole is calculated based on the listed price and quantity and is intended for comparative purposes.
Table 2: Performance Comparison in a Representative N-Alkylation Reaction
The following is a hypothetical comparison based on typical reaction conditions for the N-alkylation of a heterocyclic amine, a common transformation in drug discovery.
| Parameter | This compound | Benzyl bromide | 4-Fluorobenzyl bromide | 2,4-Dichlorobenzyl chloride |
| Relative Reactivity | Moderate to High | High | High | Moderate |
| Typical Reaction Time | 2 - 6 hours | 1 - 4 hours | 1 - 4 hours | 4 - 12 hours |
| Typical Yield | Good to Excellent (estimated 80-95%) | Excellent (90-98%) | Excellent (90-98%) | Good (75-90%) |
| Purification Complexity | Moderate | Low to Moderate | Low to Moderate | Moderate |
| Key Advantages | Introduces a unique substitution pattern for fine-tuning molecular properties. | High reactivity, low cost. | Introduces a fluorine atom, often beneficial for metabolic stability and binding affinity. | Lower cost than the corresponding bromide, though less reactive. |
| Key Disadvantages | High cost, limited commercial availability. | Can lead to over-alkylation if not controlled. | Higher cost than unsubstituted benzyl bromide. | Slower reaction times, may require harsher conditions. |
Experimental Protocols
Below are generalized experimental protocols for N-alkylation and O-alkylation reactions using a benzyl halide. These should be optimized for specific substrates.
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol is suitable for the benzylation of imidazoles, pyrazoles, and other nitrogen-containing heterocycles.
Materials:
-
Heterocyclic amine (1.0 eq)
-
Benzyl halide (e.g., this compound) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the heterocyclic amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the benzyl halide dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol
This protocol is a standard procedure for the synthesis of benzyl ethers from phenols.
Materials:
-
Phenol (1.0 eq)
-
Benzyl halide (e.g., this compound) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Add the benzyl halide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and filter.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualizing the Workflow and Analysis
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the logic of a cost-effectiveness analysis.
Caption: A typical experimental workflow for a benzylation reaction.
Caption: Key factors in a cost-effectiveness analysis for a chemical synthesis.
Conclusion
The choice of a benzylating agent is a multifaceted decision that requires a balance between desired chemical properties and economic constraints. While standard reagents like benzyl bromide offer a low-cost and highly reactive option for general-purpose benzylation, more functionalized reagents such as 4-fluorobenzyl bromide provide a means to introduce specific functionalities that can enhance the properties of the target molecule.
This compound represents a highly specialized reagent. Its primary advantage lies in the unique substitution pattern it introduces, which can be critical in the later stages of drug development for lead optimization. However, its high estimated cost and limited availability make it less suitable for early-stage research or large-scale synthesis where cost is a primary driver. For projects where the specific electronic and steric effects of the 2,4-dichloro-5-fluoro-benzyl group are essential and cannot be achieved with simpler reagents, the investment in a custom synthesis of this specialized building block may be justified. For most other applications, a thorough evaluation of more readily available and less expensive alternatives is recommended.
References
- 1. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 4. worldscientific.com [worldscientific.com]
- 5. rdchemicals.com [rdchemicals.com]
Assessing the Regioselectivity of Reactions with 2,4-Dichloro-5-fluorobenzyl bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorobenzyl bromide is a versatile substituted aromatic compound of significant interest in medicinal chemistry and drug development due to its potential for targeted functionalization. The presence of multiple reactive sites—a benzylic bromide and a polychlorinated, fluorinated aromatic ring—offers several avenues for chemical modification. However, the inherent challenge lies in controlling the regioselectivity of these reactions to achieve the desired products with high purity and yield.
This guide provides a comparative analysis of the expected regioselectivity of three major classes of reactions involving this compound: nucleophilic substitution, Grignard reactions, and Suzuki cross-coupling. While specific, direct comparative experimental data for this particular molecule is not extensively available in the public domain, this guide extrapolates from well-established principles of organic chemistry and data from analogous structures to predict reaction outcomes and provide model experimental protocols.
I. Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction for introducing a wide range of functional groups by displacing the bromide ion from the benzylic position. The primary competition in these reactions is between substitution at the benzylic carbon (SN reactions) and substitution at the aromatic ring (SNAr reactions).
Expected Regioselectivity:
Reactions with most common nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) are expected to occur exclusively at the benzylic carbon via an SN2 mechanism. The C-Br bond at the benzylic position is significantly more labile than the C-Cl bonds on the aromatic ring. Aromatic nucleophilic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group and often harsh reaction conditions, which are not favored in this substrate for the displacement of chlorine.[1]
Factors Influencing Reactivity:
-
Nucleophile Strength: Stronger nucleophiles will favor the SN2 reaction at the benzylic position.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating substitution at the benzylic carbon.
Hypothetical Performance Data:
The following table presents anticipated outcomes based on general principles of SN2 reactions with substituted benzyl bromides.
| Nucleophile | Reagent Example | Expected Major Product | Anticipated Yield Range (%) |
| Amine | Aniline | N-(2,4-Dichloro-5-fluorobenzyl)aniline | 85-95 |
| Alkoxide | Sodium methoxide | 1-(Methoxymethyl)-2,4-dichloro-5-fluorobenzene | 80-90 |
| Thiolate | Sodium thiophenoxide | 1-((Phenylthio)methyl)-2,4-dichloro-5-fluorobenzene | 90-98 |
| Cyanide | Sodium cyanide | 2-(2,4-Dichloro-5-fluorophenyl)acetonitrile | 85-95 |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add the nucleophile (1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Pathway Diagram
Caption: Sₙ2 pathway for nucleophilic substitution.
II. Grignard Reactions
The formation of a Grignard reagent from this compound would involve the insertion of magnesium into the C-Br bond. This organometallic intermediate can then be used in subsequent reactions with electrophiles.
Expected Regioselectivity:
The Grignard reagent is expected to form exclusively at the benzylic position. The C-Br bond is significantly more reactive towards magnesium than the aromatic C-Cl bonds. However, a potential side reaction is Wurtz coupling, leading to the formation of 1,2-bis(2,4-dichloro-5-fluorophenyl)ethane.
Factors Influencing Reactivity:
-
Magnesium Activation: Activation of magnesium (e.g., with iodine or 1,2-dibromoethane) is crucial for initiating the reaction.[2]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reagent formation.
-
Temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction.
Hypothetical Performance Data:
| Electrophile | Reagent Example | Expected Major Product | Anticipated Yield Range (%) |
| Aldehyde | Benzaldehyde | 1-(2,4-Dichloro-5-fluorophenyl)-2-phenylethan-1-ol | 60-80 |
| Ketone | Acetone | 2-(2,4-Dichloro-5-fluorophenyl)-propan-2-ol | 65-85 |
| Carbon Dioxide | CO₂ (dry ice) | 2-(2,4-Dichloro-5-fluorophenyl)acetic acid | 50-70 |
Experimental Protocol: General Procedure for Grignard Reaction
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere. Add a small amount of a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Once the reaction initiates, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes.
-
Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of the electrophile (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Reaction Pathway Diagram
Caption: Grignard reaction workflow.
III. Suzuki Cross-Coupling Reactions
Suzuki cross-coupling offers a powerful method for forming carbon-carbon bonds between the benzylic carbon and various aryl or vinyl boronic acids or esters.
Expected Regioselectivity:
The Suzuki coupling is expected to occur exclusively at the benzylic position. The palladium catalyst will preferentially undergo oxidative addition into the C-Br bond over the aromatic C-Cl bonds.
Factors Influencing Reactivity:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency.[3]
-
Base: A base (e.g., potassium carbonate, cesium carbonate) is required to activate the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.
Hypothetical Performance Data:
| Boronic Acid | Reagent Example | Expected Major Product | Anticipated Yield Range (%) |
| Arylboronic acid | Phenylboronic acid | 1-(2,4-Dichloro-5-fluorobenzyl)benzene | 70-90 |
| Vinylboronic acid | Vinylboronic acid | 1-Allyl-2,4-dichloro-5-fluorobenzene | 60-80 |
| Heteroarylboronic acid | 3-Pyridinylboronic acid | 3-(2,4-Dichloro-5-fluorobenzyl)pyridine | 65-85 |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a mixture of this compound (1.0 eq.), the boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Reaction Pathway Diagram
Caption: Catalytic cycle of Suzuki coupling.
For this compound, the benzylic bromide is the most reactive site for nucleophilic substitution, Grignard reagent formation, and Suzuki cross-coupling reactions. High regioselectivity for reactions at the benzylic position is anticipated under standard conditions for these transformations. While direct comparative quantitative data is limited, the principles outlined in this guide, based on the known reactivity of similar substrates, provide a solid foundation for researchers to design and execute synthetic strategies involving this versatile building block. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for any specific transformation.
References
The Utility of 2,4-Dichloro-5-fluorobenzyl Bromide in Synthetic Chemistry: A Review of Potential Applications
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated benzyl bromides serve as versatile reagents for the introduction of substituted benzyl moieties, a common scaffold in many biologically active molecules. This guide focuses on 2,4-Dichloro-5-fluorobenzyl bromide, exploring its potential applications and comparing its utility with alternative synthetic strategies.
While specific, publicly available experimental data on the applications of this compound is limited, its structural features suggest a primary role as a potent alkylating agent in organic synthesis. The presence of a bromo-methyl group renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for the covalent attachment of the 2,4-dichloro-5-fluorobenzyl group to a wide range of substrates.
General Reactivity and Potential Applications
The primary application of this compound is expected to be in alkylation reactions. In this capacity, it can be used to introduce the 2,4-dichloro-5-fluorobenzyl moiety onto various nucleophiles, including but not limited to:
-
O-Alkylation: Reaction with alcohols, phenols, and carboxylic acids to form ethers and esters.
-
N-Alkylation: Reaction with amines (primary, secondary, and heterocyclic) to yield substituted amines.
-
S-Alkylation: Reaction with thiols and other sulfur nucleophiles to generate thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., from malonic esters or β-ketoesters) to form new carbon-carbon bonds.
The incorporation of the 2,4-dichloro-5-fluorobenzyl group can be of significant interest in medicinal chemistry. The chlorine and fluorine substituents can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.
Comparison with Alternative Reagents
The decision to use this compound over other alkylating agents would depend on the specific synthetic goal. A comparative analysis with potential alternatives is presented in the table below.
| Reagent/Method | Advantages | Disadvantages |
| This compound | - Direct introduction of the desired moiety. - High reactivity of the benzyl bromide. | - Potential for over-alkylation with some nucleophiles. - Lability of the bromide may lead to storage issues. |
| 2,4-Dichloro-5-fluorobenzyl Chloride | - Generally more stable and less expensive than the bromide. | - Lower reactivity, may require harsher reaction conditions (higher temperatures, stronger bases). |
| Reductive Amination with 2,4-Dichloro-5-fluorobenzaldehyde | - Good for synthesizing secondary and tertiary amines. - Milder reaction conditions compared to direct alkylation. | - Limited to the synthesis of amines. - Requires a suitable amine starting material and a reducing agent. |
| Mitsunobu Reaction with 2,4-Dichloro-5-fluorobenzyl Alcohol | - Inversion of stereochemistry at the alcohol center. - Broad substrate scope for nucleophiles. | - Requires stoichiometric amounts of expensive reagents (DEAD or DIAD and PPh₃). - Can be difficult to purify the product from reaction byproducts. |
Experimental Protocols: A General Guideline
Due to the absence of specific published examples, the following are generalized experimental protocols for reactions likely to involve this compound. These should be adapted and optimized for specific substrates.
General Procedure for N-Alkylation of an Amine:
-
To a solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.1 - 2.0 eq., e.g., K₂CO₃, Cs₂CO₃, or Et₃N).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
This compound (1.0 - 1.2 eq.) is added, and the reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of synthetic strategies involving this compound and its alternatives.
Caption: Comparison of direct alkylation using this compound with the alternative strategy of reductive amination.
Caption: A typical experimental workflow for the N-alkylation of an amine using this compound.
Conclusion and Future Outlook
This compound holds potential as a valuable reagent for the introduction of the 2,4-dichloro-5-fluorobenzyl moiety into a variety of organic molecules. Its high reactivity makes it a powerful tool for constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. However, the lack of specific, published applications underscores the need for further research to fully elucidate its synthetic utility and to provide concrete experimental data for comparison with alternative methods. Researchers are encouraged to explore its reactivity with a diverse range of nucleophiles and to report their findings to enrich the collective knowledge of the scientific community.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dichloro-5-fluorobenzyl Bromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,4-Dichloro-5-fluorobenzyl bromide, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Toxic if swallowed. | ☠️ | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | corrosive | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1] |
| Serious Eye Damage | Causes serious eye damage. | corrosive | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Environmental Hazard | General guidance advises against allowing the product to enter drains.[2] | P273: Avoid release to the environment. |
Detailed Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and transfer. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[3][4] The primary disposal method for such compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.[3][5]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.[2]
-
Hand Protection : Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]
-
Body Protection : A complete suit protecting against chemicals is required.[2]
-
Respiratory Protection : If there is a risk of dust or aerosol formation, use a particle respirator or a higher-level cartridge respirator.[2]
-
Work Area : Ensure adequate ventilation, such as a chemical fume hood.[2]
Step 2: Waste Segregation and Collection
-
Identify as Halogenated Waste : this compound is a halogenated organic compound due to the presence of chlorine, fluorine, and bromine atoms.
-
Use Designated Waste Container : Collect waste in a dedicated, properly labeled "Halogenated Organic Waste" container.[3][6] These containers are often color-coded (e.g., green) for easy identification.[3]
-
Avoid Mixing : Do not mix with non-halogenated organic waste, aqueous waste, acids, or bases.[3][4]
-
Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap.[6]
Step 3: Labeling and Storage
-
Proper Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[6] Do not use abbreviations.
-
Content Log : Maintain a log of the contents, including the approximate mass or volume of the waste added.[3]
-
Secure Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5] The storage area should be locked or otherwise secured to prevent unauthorized access.[7]
Step 4: Disposal and Transfer
-
Arrange for Professional Disposal : The disposal of the collected waste must be handled by a licensed chemical destruction plant or a certified hazardous waste management company.[5]
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
-
Documentation : Complete all necessary waste disposal forms and keep a record of the disposal activities.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichloro-5-fluorobenzyl Bromide
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This document provides essential, immediate safety and logistical information for the use of 2,4-Dichloro-5-fluorobenzyl bromide, including detailed operational and disposal plans to ensure a secure laboratory environment.
Immediate Safety and Hazard Information
This compound (CAS No. 261763-27-3) is a corrosive compound that can cause severe skin burns and serious eye damage. It is also harmful if swallowed. Extreme caution should be exercised at all times when handling this substance.
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. Immediately call a poison center or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and immediately call a poison center or doctor. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the required PPE.
| Body Part | PPE Recommendation | Standard |
| Hands | Chemical resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use. | EN 374 |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | EN 166 |
| Body | A chemical-resistant laboratory coat or coveralls. | EN ISO 27065 |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and acid gases. | EN 149 |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential. The following workflow diagram and step-by-step guide outline the necessary procedures from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment as detailed in the PPE section.
-
Ensure the work area, preferably a chemical fume hood, is clean, and its ventilation is functioning correctly.
-
Have a spill kit readily available that is appropriate for halogenated organic compounds.
-
-
Handling:
-
Handle the compound exclusively within a chemical fume hood to avoid inhalation of vapors.
-
When weighing, use a tared and sealed container to minimize exposure.
-
Transfer the compound to the reaction vessel carefully, avoiding any spills.
-
If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cleanup:
-
Decontaminate all glassware that has been in contact with the compound using an appropriate solvent.
-
Dispose of all waste, including contaminated consumables and excess reagent, according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Excess Product | Dispose of as hazardous waste through a licensed disposal company. Do not dispose of down the drain. |
| Contaminated Consumables (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal. |
| Spills | Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal as hazardous waste. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
